| Feature | Description |
|---|---|
| Drug Class | Small-molecule, non-peptide thrombopoietin receptor agonist (TPO-RA) [1] [2]. |
| Primary Target | Transmembrane domain of the human thrombopoietin receptor (c-Mpl/MPL) [3] [4]. |
| Key Mechanism | Binds c-Mpl, activating JAK/STAT, MAPK/ERK, and PI3K/AKT signaling to promote megakaryocyte differentiation and platelet production [1] [5] [6]. |
| Species Specificity | Specific to human and chimpanzee c-Mpl due to histidine residue 499 in transmembrane domain [4] [2]. |
This compound's effects are documented across various experimental models. The table below summarizes key quantitative findings and observations.
| Experimental Model/System | Key Findings & Observed Effects | Signaling Pathways Implicated |
|---|---|---|
| In vitro human CD34+ cell culture [1] [7] | Doses of 200-2000 ng/mL supported megakaryocyte differentiation and proplatelet formation. Increased phosphorylation of key signaling molecules. | AKT, ERK1/2 |
| In silico systems biology analysis [3] | Mathematical models suggest MPL-mediated effects on immune cells. Potential off-target interaction with BCL-2 family proteins. | JAK-STAT (JAK2, TYK2, STAT3), TGF-β, IFN-γ |
| Patient-Derived Xenograft (PDX) MDS model [8] | Effectively stimulated human thrombopoiesis (50-150 mg/kg oral dose) without adversely altering the clonal composition of MDS bone marrow in vivo. | Not specified (Functional platelet output measured) |
| Preclinical studies (cell lines) [5] | Selectively activated human and chimpanzee STAT pathways. Additive effect with endogenous TPO on megakaryocyte proliferation. | STAT, MAPK |
This compound binds to the transmembrane domain of c-Mpl, which triggers activation of downstream signaling cascades that promote cell survival, proliferation, and differentiation [3] [5] [6]. The following diagram illustrates this core signaling pathway and subsequent biological outcomes.
This compound initiates signaling via c-Mpl receptor, activating JAK/STAT, PI3K/AKT, and MAPK/ERK pathways to promote megakaryocyte outcomes.
For researchers looking to replicate key findings, here are detailed methodologies from critical studies.
This protocol evaluates this compound's direct effect on human megakaryopoiesis.
This in vivo protocol assesses this compound's efficacy and safety on primary human MDS cells.
Beyond the primary c-Mpl activation, research points to other relevant mechanisms:
Eltrombopag is a small-molecule, non-peptide agonist that binds to the transmembrane domain of the human thrombopoietin receptor (c-Mpl), unlike endogenous thrombopoietin which binds to the receptor's extracellular domain [1] [2] [3]. This binding activates the intracellular Janus kinase/Signal transducer and activator of transcription (JAK/STAT) signaling pathway [1] [3] [4].
The diagram below illustrates the core mechanism of this signaling cascade.
Diagram of the JAK/STAT signaling pathway activated by this compound.
Activation of this pathway promotes megakaryocyte proliferation and differentiation in the bone marrow, leading to increased platelet production [1] [3]. This compound acts as a stimulator of STAT and JAK phosphorylation but does not activate the AKT pathway [4].
The following tables summarize key quantitative data from clinical studies on this compound's efficacy, pharmacokinetics, and safety.
Table 1: Clinical Efficacy of this compound in Chronic ITP (6-Week Trial) [1]
| Parameter | This compound 50 mg/day | Placebo |
|---|
| Response Rate (Platelets ≥50,000/µL at day 43) | Significantly higher | Lower | | Patients achieving platelets >200,000/µL | ~8-fold higher | Baseline | | WHO-defined bleeding incidence | Significantly decreased | Higher |
Table 2: Key Pharmacokinetic and Dosing Parameters [2] [4]
| Parameter | Value / Observation |
|---|---|
| Time to Peak Concentration (T~max~) | 2 - 6 hours |
| Half-life (t~1/2~) | 21 - 32 hours (healthy subjects); 26 - 35 hours (ITP patients) |
| Protein Binding | >99% |
| Elimination | Primarily via feces (59%); 31% via urine |
| Critical Food/Drug Interaction | Polyvalent cations (e.g., in antacids, dairy, mineral supplements) reduce absorption by up to 60%. Must be taken 4 hours apart. |
For researchers studying this compound's effects on the JAK/STAT pathway, here are methodologies from published studies.
This protocol is adapted from a study investigating JAK/STAT activation in human tissue [5] and is applicable for in vitro models.
Sample Preparation:
Western Blotting:
Data Analysis:
Thrombopoietin Receptor Agonists (TPO-RAs) represent a significant advancement in hematology therapeutics, initially developed to address thrombocytopenia but now revealing multifunctional capabilities particularly affecting hematopoietic stem and progenitor cells. The discovery that certain TPO-RAs, particularly eltrombopag, exert TPO receptor-independent effects through iron chelation mechanisms has expanded their potential therapeutic applications beyond their original indications [1]. These small molecules and biologics target the thrombopoietin receptor (TPO-R, also known as c-MPL or CD110), a key regulator of megakaryopoiesis and platelet production, but research now demonstrates their influence on the most primitive hematopoietic compartments [1] [2].
The significance for research and drug development lies in the dual mechanisms of action observed with these agents: traditional JAK-STAT pathway activation through TPO-R binding, and novel iron chelation-mediated effects that directly influence hematopoietic stem cell maintenance, self-renewal, and multilineage differentiation potential. This comprehensive review examines the molecular mechanisms, experimental evidence, and clinical applications of TPO-RAs with emphasis on their effects on hematopoietic stem cells, providing technical guidance for research and development professionals working in hematology, oncology, and stem cell biology.
The thrombopoietin receptor (TPO-R/MPL) is a 635 amino acid transmembrane protein belonging to the hematopoietic cytokine receptor superfamily. Its structure comprises three principal domains [2]:
Table: Key Functional Domains of Human TPO-R
| Domain | Amino Acid Residues | Structural Features | Functional Role |
|---|---|---|---|
| Extracellular | 1-491 | Two cytokine receptor modules (4 FNIII domains) | Thrombopoietin binding, receptor dimerization |
| Transmembrane | 492-515 | Single alpha-helix | Receptor anchoring, dimer interface regulation |
| Cytoplasmic | 516-635 | Unstructured, Box1/Box2 motifs | JAK2/STAT5 recruitment, signal transduction |
TPO-R exists in a unique monomer-dimer equilibrium on the cell surface, with the inactive state preferentially stabilized through specific transmembrane interactions. Receptor activation occurs through multiple mechanisms [2]:
Upon activation, TPO-R initiates multiple signaling cascades [3] [2]:
Figure: TPO-RA Signaling Pathways in Hematopoietic Stem Cells
The initial TPO-R agonists included recombinant human thrombopoietin (rhTPO) and pegylated recombinant megakaryocyte growth and development factor (PEG-rHuMGDF). While effective, PEG-rHuMGDF development was abandoned due to neutralizing antibody formation that cross-reacted with endogenous TPO, causing profound thrombocytopenia [1] [4].
Current clinical agents include both peptide-based and small-molecule agonists with distinct binding properties and pharmacological characteristics [3] [5]:
Table: Second-Generation TPO-R Agonists in Clinical Use
| Compound | Type | Administration | Binding Site | Key Indications | Special Properties |
|---|---|---|---|---|---|
| Romiplostim | Peptibody (Fc-peptide fusion) | Subcutaneous | Competes with TPO at primary binding site | Chronic ITP | Stimulates mature megakaryocyte precursors |
| This compound | Small molecule (oral) | Oral | Transmembrane domain (allosteric) | ITP, severe aplastic anemia, HCV with interferon | Iron chelation, TPO-R-independent HSC effects |
| Avatrombopag | Small molecule (oral) | Oral | Transmembrane domain | Chronic liver disease, ITP | No dietary restrictions, no significant iron chelation |
| Lusutrombopag | Small molecule (oral) | Oral | Transmembrane domain | Chronic liver disease | Liver disease-specific indication |
| Hetrombopag | Small molecule (oral) | Oral | Transmembrane domain | ITP, aplastic anemia | Used in combination with rhTPO |
Research has revealed that This compound exerts significant TPO-R-independent effects on hematopoietic stem cells through its potent intracellular iron chelation properties [1]. This mechanism involves:
Evidence for TPO-R independence comes from multiple experimental approaches [1]:
This compound treatment produces measurable functional changes in primitive hematopoietic compartments [1] [6]:
Research on TPO-RA effects on hematopoietic stem cells employs established functional assays with specific technical considerations:
Colony-Forming Unit (CFU) Assays [1]:
Serial Replating Assays for Self-Renewal [1]:
In Vivo Repopulation Assays:
Comprehensive molecular analysis requires integrated approaches:
Transcriptomic Analysis [1]:
Metabolic Profiling:
Signaling Pathway Analysis:
Figure: Experimental Workflow for TPO-RA HSC Studies
TPO-RAs have established roles in several hematologic conditions with emerging applications in hematopoietic stem cell contexts:
Table: Clinical Applications of TPO-RAs with HSC Relevance
| Clinical Context | Evidence Level | Key TPO-RAs | HSC-Related Effects |
|---|---|---|---|
| Immune Thrombocytopenia (ITP) | FDA-approved, extensive RCT data [5] [7] | Romiplostim, this compound, Avatrombopag | Potential immunomodulatory effects beyond platelet production |
| Severe Aplastic Anemia | FDA-approved for this compound [5] | This compound | Multilineage hematopoiesis stimulation, trilineage responses |
| Hepatitis C-associated Thrombocytopenia | FDA-approved for this compound [5] | This compound | Enables antiviral therapy maintenance |
| Post-HSCT Thrombocytopenia | Retrospective studies, case series [4] [8] | This compound, Romiplostim | Platelet engraftment support, graft function improvement |
| Myelodysplastic Syndromes | Limited studies, off-label use [8] | This compound | Hematopoietic improvement in selective patients |
| HSC Expansion/Engineering | Preclinical and early clinical [1] [6] | This compound | Ex vivo HSC expansion, multilineage reconstitution enhancement |
TPO-RAs show promise in improving outcomes in hematopoietic stem cell transplantation settings:
Post-Transplant Thrombocytopenia Management [4] [8]:
Hematopoietic Reconstruction Enhancement [9]:
TPO-RA class adverse effects require careful consideration [5] [7] [8]:
Despite significant advances, important research questions remain:
| Aspect | Key Findings & Methods | Data Source & Experimental Details |
|---|
| In Vivo Metabolism | • Cleavage: Undergoes cleavage, oxidation, and conjugation (glucuronidation, glutathione, cysteine) [1]. • Key Enzymes: CYP1A2, CYP2C8 (oxidation); UGT1A1, UGT1A3 (glucuronidation) [1]. • Excretion: Mainly via feces (59%), partially via urine (31%); no unchanged drug in urine [1]. | Study Type: In vitro human liver microsome and enzyme assays [1]. Detection: LC-MS/MS for metabolite profiling [1]. | | Mutagenicity & Impurity Profiling | • Focus: Control of genotoxic impurities in drug substance (Eltro-1 precursor) [2] [3]. • Method: Validated RP-HPLC method for 11 potential impurities (Eltro-1A to Eltro-1K) [2] [3]. • Control Strategy: Limits set per ICH M7 guidelines (≤0.15% for most impurities) [2] [3]. | Analytical Method: Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 μm). Mobile Phase: Gradient of 0.1% orthophosphoric acid (A) and acetonitrile (B). Flow Rate: 1.0 mL/min. Detection: 220 nm [2]. |
The following diagram illustrates the primary metabolic pathways of this compound as identified in scientific studies:
This compound metabolism involves Phase I and Phase II pathways.
For researchers aiming to replicate or build upon these studies, here are the core experimental methodologies:
While not directly related to hydrolysis, understanding this compound's mechanism provides context for its biological activity:
To address the identified knowledge gaps, consider these approaches:
Eltrombopag shows significant efficacy in patients with severe aplastic anemia (SAA) refractory to immunosuppressive therapy (IST).
Table 1: Hematologic Response in Refractory SAA Patients Treated with this compound [1] [2]
| Cohort Metric | Results (n=43) |
|---|---|
| Overall Response Rate (at 3-4 months) | 40% (17/43 patients) |
| Response Types | Tri- and bi-lineage responses |
| Continued Improvement on Extension Study | 82% (14/17 of initial responders) |
| Robust Responders Off-Treatment | 5 patients discontinued drug; all maintained stable counts (median 13 months off treatment) |
| Clonal Evolution | 19% (8/43 patients; 6 non-responders, 2 responders) |
Table 2: Patient Baseline Characteristics from a Key Clinical Trial [3] This table provides context for the patient population in the seminal study.
| Baseline Characteristic | Value (Total n=43) |
|---|---|
| Median Age (years) | 44 |
| Time since last IST (months, median) | 9 |
| Primary Refractory to prior IST | 77% (33/43) |
| Transfusion Dependent (Red Cells) | 93% (40/43) |
| Transfusion Dependent (Platelets) | 98% (42/43) |
| Median Platelet Count (x10⁻³/mm³) | 8 |
| Median Hemoglobin (g/dL) | 7.9 |
| Median Neutrophil Count (x10⁻³/mm³) | 0.57 |
This compound's ability to promote trilineage hematopoiesis is explained by two key, non-mutually exclusive mechanisms.
Direct Stimulation of Hematopoietic Stem and Progenitor Cells (HSPCs): As a thrombopoietin (TPO) receptor agonist (c-MPL), this compound activates crucial survival and proliferation pathways in HSPCs, including JAK-STAT, PI3K/AKT, and MAPK/ERK [4] [5] [6]. This direct signaling promotes the expansion and differentiation of multi-potent progenitors, leading to the production of platelets, red cells, and neutrophils [2] [6].
Bypassing Immune-Mediated Suppression: In immune-mediated AA, the pro-inflammatory cytokine Interferon-gamma (IFN-γ) is highly elevated. Research shows that IFN-γ sterically hinders the binding of endogenous TPO to its receptor, c-MPL, thereby inhibiting this critical hematopoietic survival pathway [4]. This compound binds to the transmembrane domain of c-MPL at a site distinct from TPO, allowing it to bypass this IFN-γ-mediated inhibition and activate downstream signaling even in the inflammatory marrow microenvironment [4]. This explains its efficacy despite already elevated endogenous TPO levels in SAA patients [4].
The following diagram illustrates the core signaling mechanism and how this compound overcomes immune suppression:
This compound activates c-MPL signaling despite IFN-γ-mediated suppression of TPO.
For researchers looking to replicate or build upon these findings, here are methodologies from key studies.
Table 3: Key Experimental Models for Investigating this compound [4] [5]
| Experimental Area | Cell Source / Model | Key Culture Conditions & Treatment | Primary Readouts |
|---|
| Signaling & HSPC Function | Human CD34+ HSPCs from mobilized peripheral blood [4] | - Cytokines: SCF, Flt3L
A significant risk in treating refractory SAA is clonal evolution. In the pivotal trial, 8 out of 43 patients (19%) developed new cytogenetic abnormalities on this compound [1] [2]. The most concerning finding was that 5 of these 8 patients showed loss or deletion of chromosome 7 [1] [2], a high-risk feature in myelodysplastic syndromes. It is crucial to note that these abnormalities occurred predominantly in non-responders, and in this cohort, none evolved to acute myeloid leukemia during the reported follow-up [1] [2]. Regular bone marrow monitoring with cytogenetics is an essential risk mitigation strategy.
The table below summarizes the primary genomic findings from pivotal clinical trials involving patients with refractory Severe Aplastic Anemia (rSAA) treated with eltrombopag.
| Outcome Measure | Findings | Patient Cohort | Clinical Implications |
|---|---|---|---|
| Cytogenetic Evolution | 19% (16/83 patients) developed an abnormal karyotype [1] [2] | rSAA patients from two combined NIH trials [1] [2] | Suggests promotion of pre-existing clones with aberrant karyotypes; necessitates regular marrow cytogenetic monitoring. |
| Timing of Karyotype Evolution | Most occurred within 6 months of this compound initiation [1] [2] | rSAA patients [1] [2] | Indicates a rapid expansion mechanism; highlights critical monitoring window in the first 6 months of therapy. |
| Somatic Mutations (Myeloid Genes) | Overall mutated allele fractions did not significantly increase [1] [2] | rSAA patients assessed via targeted deep sequencing & whole-exome sequencing [1] [2] | Cytogenetic evolution was not correlated with mutational status, suggesting a divergent pathway from typical molecular progression. |
| Clonal Evolution in MDS Models | No adverse effect on clonal composition was observed [3] [4] | Preclinical MDS Patient-Derived Xenograft (PDX) models [3] [4] | Preclinical evidence suggests this compound does not drive clonal progression in MDS; confirms the utility of the PDX model for safety testing. |
Understanding the evidence requires a detailed look at the methodologies used in these studies.
The data on genomic outcomes primarily come from two prospective, phase 2, single-group, investigator-initiated studies (NCT00922883 and NCT01891994) [1] [2].
This experimental workflow from clinical sample to data analysis can be visualized as follows:
A 2022 study provided a controlled preclinical assessment of this compound's safety using a Patient-Derived Xenograft (PDX) model [3] [4].
The robust design of this PDX model experiment is summarized below:
The distinct patterns of genomic outcomes can be explained by this compound's mechanism of action and bone marrow biology.
For drug development professionals, these findings highlight critical considerations:
Eltrombopag is an orally bioavailable thrombopoietin receptor agonist used for treating chronic immune thrombocytopenic purpura (ITP) and thrombocytopenia in patients with hepatitis C virus and chronic liver disease. Chemically, it is known as 3′-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2′-hydroxy-3-biphenylcarboxylic acid – 2-aminoethanol with a molecular weight of 564.65 for the olamine salt and 442.5 for the free acid [1]. The development of stability-indicating analytical methods is crucial for pharmaceutical analysis to ensure the identity, potency, purity, and performance of drug substances and products throughout their shelf life. Ultra-High Performance Liquid Chromatography has emerged as a powerful technique for pharmaceutical analysis due to its enhanced resolution, sensitivity, and reduced analysis time compared to conventional HPLC. This document provides detailed application notes and protocols for the development and validation of a stability-indicating UHPLC method for the estimation of this compound and its related impurities in tablet dosage forms, following International Conference on Harmonisation guidelines [1] [2].
The UHPLC method was developed using a systematic approach to achieve optimal separation of this compound from its process-related impurities and degradation products. The finalized chromatographic conditions are summarized in Table 1 [1].
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Agilent SB C8 (50 × 3.0 mm, 1.8 μm) |
| Mobile Phase | Acetonitrile and 0.1% glacial acetic acid buffer (60:40, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 2 μL |
| Run Time | 15 minutes |
| Diluent | Methanol |
| Retention Time of this compound | ~3.9 minutes |
During method development, several mobile phase compositions were investigated using buffers with solvents like acetonitrile and methanol. The combination of acetonitrile and 0.1% glacial acetic acid buffer in the ratio of 60:40 v/v provided the best separation with symmetric peaks for this compound and its related compounds. The detection wavelength of 230 nm was selected based on diode array detector screening, which showed maximum absorbance for this compound and its impurities at this wavelength [1].
System suitability tests were conducted to verify that the chromatographic system is adequate for the intended analysis. The results presented in Table 2 confirm that the method meets the acceptance criteria for resolution, tailing factor, and relative retention times [1].
Table 2: System Suitability Parameters
| Compound | RT (min) | RRT | Resolution | Tailing Factor | RRF |
|---|---|---|---|---|---|
| Impurity-1 | 1.081 | 0.28 | - | 1.3 | 2.11 |
| This compound | 3.852 | 1.00 | 11.4 | 1.1 | 1.00 |
| Impurity-2 | 6.103 | 1.58 | 5.9 | 1.1 | 0.83 |
| Impurity-3 | 8.519 | 2.21 | 4.8 | 1.2 | 0.90 |
Abbreviations: RT: Retention Time; RRT: Relative Retention Time; RRF: Relative Response Factor [1]
The following workflow diagram (Figure 1) illustrates the systematic approach for UHPLC method development for this compound:
The developed UHPLC method was validated according to ICH guidelines to demonstrate that it is suitable for its intended purpose. The validation included assessments of specificity, accuracy, precision, linearity, range, robustness, and sensitivity [1].
Specificity was demonstrated by resolving this compound from its process impurities and degradation products. Forced degradation studies were conducted under various stress conditions to demonstrate the stability-indicating capability of the method. The summary of forced degradation results is presented in Table 3 [1].
Table 3: Forced Degradation Studies of this compound
| Stress Condition | Parameters | Results |
|---|---|---|
| Acid Hydrolysis | 0.1M HCl, 60°C, 60 min | Significant degradation observed |
| Base Hydrolysis | 0.1M NaOH, 60°C, 60 min | Significant degradation observed |
| Oxidative Degradation | 10% H₂O₂, 60°C, 60 min | Significant degradation observed |
| Thermal Degradation | 105°C, 12 hours | Moderate degradation |
| Photolytic Degradation | 200 Watt-hours | Mild degradation |
| Humidity | 25°C/90% RH, 15 days | Mild degradation |
This compound was found to be particularly sensitive to oxidative hydrolysis, where noticeable degradation was observed. The method successfully resolved the degradation products from the main peak, demonstrating its stability-indicating power [1]. The forced degradation study protocol follows the ICH guidelines Q1A(R2) and provides essential information about the intrinsic stability of the molecule [3].
The accuracy of the method was evaluated by recovery studies using spiked samples, and the results were between 98% and 102%, meeting the acceptance criteria. Precision was demonstrated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) values less than 2% [1].
The linearity of the method was established by analyzing standard solutions at different concentration levels. The method showed excellent linearity in the range of 20-100 μg/mL for this compound with a correlation coefficient (R²) of 0.999, based on the regression equation y = 433.88x + 35.4 [3]. Other studies have reported linearity in the range of 3.50-6.50 μg/mL with R² = 0.9998 [4].
Robustness was evaluated by deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature. The method proved to be robust, as these minor changes did not significantly affect the chromatographic performance [1].
Sensitivity was determined by establishing the limit of detection and limit of quantitation for this compound and its impurities. The LOD and LOQ values demonstrated the method's capability to detect and quantify analytes at low concentrations [1].
Prepare this compound standard stock solution at a concentration of 1000 μg/mL by dissolving an appropriate amount in methanol. Further dilute to 0.5 μg/mL using methanol as diluent [1].
Prepare a solution containing this compound at 1000 μg/mL and all impurities at 0.5 μg/mL by dissolving the equivalent amount of API and spiking impurities in methanol [1].
Crush 20 tablets to a fine powder and transfer 100 mg of powder equivalent of this compound into a 100 mL volumetric flask. Add 60 mL of methanol and sonicate for 30 minutes. Make up to volume with methanol and filter the solution using a 0.45 μm filter [1].
For spiked sample preparation, spike all three known impurities at a concentration of 0.5% with respect to sample concentration of 1000 μg/mL [1].
The following diagram (Figure 2) illustrates the logical workflow for conducting forced degradation studies:
For acid hydrolysis, treat the sample solution with 0.1M hydrochloric acid and heat at 60°C for 60 minutes. For base hydrolysis, treat with 0.1M sodium hydroxide under the same conditions. Neutralize the solutions before analysis [1].
Treat the sample solution with 10% hydrogen peroxide and heat at 60°C for 60 minutes. Cool the solution to room temperature before analysis [1].
For thermal degradation, expose the solid sample to dry heat at 105°C for 12 hours. For photolytic degradation, expose the sample to light providing an overall illumination of 200 Watt-hours [1].
Expose the sample to controlled humidity conditions of 25°C/90% relative humidity for 15 days [1].
After each stress treatment, prepare the samples at the required concentration using methanol, filter through a 0.45 μm membrane filter, and analyze using the developed UHPLC method [1].
The validated UHPLC method has several important applications in pharmaceutical analysis:
The method can be used for routine quality control of this compound in tablet dosage forms, including assay determination and related substances testing. The ability to separate this compound from its process impurities (Impurity-1, Impurity-2, and Impurity-3) within a short runtime of 15 minutes makes it suitable for high-throughput analysis in quality control laboratories [1].
The stability-indicating nature of the method makes it appropriate for accelerated and long-term stability studies of this compound drug substances and products. It can effectively monitor the formation of degradation products under various storage conditions, supporting shelf-life determinations [1] [2].
The validated method can be successfully transferred to quality control laboratories for routine analysis of this compound tablets. The robustness of the method ensures consistent performance across different instruments and analysts [1].
To ensure consistent performance, the Agilent SB C8 column should be flushed regularly with water and acetonitrile. When not in use, store the column in acetonitrile or methanol [1].
The developed UHPLC method provides a novel, agile, and mass compatible approach for the estimation of this compound and its related impurities in tablet dosage forms. The method is stability-indicating and validates as per ICH guidelines for various parameters including specificity, precision, accuracy, sensitivity, and robustness. The method offers several advantages including short runtime (15 minutes), excellent resolution (>2.0 between all peaks), and the ability to separate this compound from its process impurities and degradation products. The method is suitable for application in pharmaceutical analysis for quality control testing, stability studies, and regulatory submissions [1].
This compound olamine is an orally bioavailable thrombopoietin receptor agonist used for the treatment of chronic immune thrombocytopenic purpura (ITP) and thrombocytopenia in patients with chronic liver disease. As a pharmaceutical compound with complex chemical structure, this compound is susceptible to various degradation pathways, necessitating robust analytical methods for monitoring its stability profile. Stability-indicating methods are essential analytical tools that can accurately quantify the active pharmaceutical ingredient while resolving it from its degradation products and impurities. These methods are required by regulatory authorities such as the ICH (International Conference on Harmonization) to demonstrate the inherent stability of the drug substance and product, and to establish appropriate storage conditions and shelf life.
The development of stability-indicating methods for this compound has evolved significantly, with recent approaches employing Quality by Design (QbD) principles and advanced chromatographic techniques to ensure robustness and reliability throughout the product lifecycle. These methods must adequately separate and quantify both process-related impurities and degradation products formed under various stress conditions, including hydrolytic, oxidative, thermal, and photolytic degradation. The following sections provide detailed protocols and application notes for the comprehensive characterization of this compound degradation products using stability-indicating chromatographic methods.
The analysis of this compound degradation products has been accomplished using both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods. These methods have been specifically designed to separate this compound from its multiple degradation products while providing accurate quantification. The fundamental difference between these approaches lies in their operational efficiency, with UHPLC methods typically offering faster analysis times and improved resolution due to smaller particle size columns and higher operating pressures.
Table 1: Comparison of HPLC and UHPLC Methods for this compound Analysis
| Method Characteristic | HPLC Method | UHPLC Method |
|---|---|---|
| Runtime | ~25 minutes | 15 minutes |
| Column Type | Phenyl column | Agilent SB C8 (50×3.0 mm, 1.8 μm) |
| Mobile Phase | 0.1% TFA and acetonitrile | Acetonitrile and 0.1% glacial acetic acid buffer (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength | 245 nm | 230 nm |
| Injection Volume | Not specified | 2 μL |
Recent advancements have incorporated QbD approaches for method development, which systematically evaluate critical method parameters and their interactions to define a design space where the method consistently meets predefined quality criteria. The QbD approach involves identifying Critical Method Attributes (CMAs) such as column temperature, flow rate, and mobile phase composition, and understanding their impact on Critical Quality Attributes (CQAs) like resolution between adjacent peaks. This systematic method development strategy enhances method robustness and provides greater understanding of method operational boundaries compared to traditional one-factor-at-a-time approaches [1] [2].
The reversed-phase HPLC method for this compound employs a phenyl column with dimensions of 150 mm × 4.6 mm and 3.5 μm particle size. The mobile phase consists of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile, typically operated in a gradient elution mode to achieve optimal separation of degradation products. The flow rate is maintained at 1.0 mL/min with a column temperature of 45°C, and detection is performed at 245 nm using a photodiode array detector. The injection volume is typically 10-20 μL, and the total run time is approximately 25 minutes [1].
The method is capable of separating six oxidative degradation impurities and three thermal degradation impurities with a minimum resolution of 1.5 between all peaks. The QbD-based robustness testing has demonstrated that column temperature and flow rate are the most critical parameters affecting resolution between adjacent peaks. The design space established through Design of Experiments (DOE) ensures method robustness within defined operating ranges: column temperature of 40-50°C, flow rate of 0.9-1.1 mL/min, TFA concentration of 0.08-0.12%, and organic concentration variations of ±2% [1] [2].
The UHPLC method provides a rapid separation of this compound and its related impurities within 15 minutes using an Agilent SB C8 column (50 × 3.0 mm, 1.8 μm). The isocratic mobile phase consists of acetonitrile and 0.1% glacial acetic acid buffer in the ratio of 60:40 v/v. The flow rate is maintained at 0.4 mL/min with the column temperature controlled at 25°C. Detection is performed at 230 nm with an injection volume of 2 μL. This method successfully resolves this compound from three process-related impurities (Imp-1, Imp-2, and Imp-3) with a resolution greater than 2.0 between all adjacent peaks [3].
Table 2: Summary of Chromatographic Conditions for this compound Analysis
| Parameter | HPLC Conditions | UHPLC Conditions |
|---|---|---|
| Column | Phenyl (150 × 4.6 mm, 3.5 μm) | Agilent SB C8 (50 × 3.0 mm, 1.8 μm) |
| Mobile Phase | 0.1% TFA : Acetonitrile (gradient) | Acetonitrile : 0.1% glacial acetic acid buffer (60:40 v/v, isocratic) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 45°C | 25°C |
| Detection Wavelength | 245 nm | 230 nm |
| Injection Volume | 10-20 μL | 2 μL |
| Run Time | ~25 minutes | 15 minutes |
| Retention Time of this compound | Not specified | 3.85 minutes |
The relative retention times (RRT) and relative response factors (RRF) for the impurities determined using the UHPLC method are as follows: Imp-1 (RRT: 0.28, RRF: 2.11), Imp-2 (RRT: 1.58, RRF: 0.83), and Imp-3 (RRT: 2.21, RRF: 0.90). The tailing factor for this compound was reported to be 1.1, indicating excellent peak symmetry [3].
Begin by preparing a stock solution of this compound at a concentration of 1000 μg/mL in an appropriate solvent (typically methanol or the mobile phase). For pharmaceutical formulations, accurately weigh and transfer powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 60 mL of diluent, sonicate for 30 minutes to ensure complete dissolution, then make up to volume with the same diluent. Filter the solution through a 0.45 μm membrane filter before analysis [3].
The following stress conditions should be applied to this compound samples to generate degradation products:
After applying stress conditions, neutralize the solutions for acid and base hydrolysis, then dilute to appropriate concentrations with the mobile phase or diluent before analysis. For solid-state stress studies (thermal, photolytic, humidity), prepare samples for analysis after the stress period using the same method as for the initial sample.
Table 3: Summary of Forced Degradation Results for this compound
| Stress Condition | Degradation Observed | Major Degradation Products Formed | Comments |
|---|---|---|---|
| Acidic Hydrolysis | Significant degradation | Demethylated and decarboxylated products | Formation of multiple degradation products |
| Alkaline Hydrolysis | Significant degradation | Demethylated and decarboxylated products | Similar degradation pathway to acidic hydrolysis |
| Oxidative Degradation | Extensive degradation | Multiple oxidative degradants | Highest degradation among all conditions |
| Thermal Degradation | Moderate degradation | Thermal degradation products | Degradation in solid state |
| Photolytic Degradation | Minimal degradation | Not significant | Drug is relatively photostable |
| Humidity | Minimal degradation | Not significant | Drug is relatively stable to humidity |
This compound shows significant degradation under hydrolytic (both acidic and alkaline) and oxidative conditions, with the highest degradation observed in oxidative environments. The drug is relatively stable under photolytic and humidity stress conditions. The major degradation pathways identified include oxidation-mediated demethylation and decarboxylation, which result in the majority of degradation products [1] [3] [2].
Specificity is demonstrated by injecting blank solutions (diluent and placebo), standard solutions, stressed samples, and individual impurity solutions. The method is considered specific if there is no interference from the blank or placebo at the retention times of this compound and its impurities, and if all known impurities and degradation products are baseline separated from each other and from the main peak. Resolution between this compound and the closest eluting impurity should be not less than 2.0 [5] [3].
Prepare standard solutions of this compound and its known impurities at a minimum of five concentration levels ranging from the quantification limit to 120-150% of the target concentration. For this compound, the range is typically 50-150% of the target concentration, while for impurities it is from the quantification limit to 120% of the specification level. Plot peak responses against concentrations and perform linear regression analysis. The correlation coefficient (r) should be not less than 0.999 for the drug substance and 0.99 for impurities [5] [3].
Accuracy is determined by recovery studies using standard addition method at three concentration levels (50%, 100%, and 150%) in triplicate. For the drug substance, recovery should be in the range of 99.7-100.0%, while for impurities, recovery should be between 93.80% and 103.69% [6] [5].
Method precision is evaluated by analyzing multiple preparations (typically six) of a homogeneous sample by the same analyst under the same conditions. The relative standard deviation (RSD) for the assay of this compound should be not more than 2.0%. Intermediate precision is demonstrated by performing the analysis on different days, with different analysts, and using different instruments. The RSD for intermediate precision should be not more than 2.0-3.0% [5] [3].
Determine the limit of detection (LOD) and limit of quantification (LOQ) for this compound and its impurities based on signal-to-noise ratio. Typically, LOD is determined at a signal-to-noise ratio of 3:1, and LOQ at a ratio of 10:1. The LOQ should be sufficiently low to detect and quantify impurities at the reporting threshold (typically 0.05-0.1%) [5].
Robustness is evaluated by deliberately introducing small variations in critical method parameters such as mobile phase composition (±2%), pH of buffer (±0.2 units), column temperature (±5°C), flow rate (±10%), and detection wavelength (±5 nm). The method is considered robust if the resolution between critical pairs remains satisfactory and the system suitability parameters are within specified limits under all varied conditions [1] [5] [2].
The degradation pathway of this compound has been elucidated using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The major degradation reactions identified include oxidation-mediated demethylation and decarboxylation, which result in the majority of degradation products. Through mass spectrometry analysis, the structures of degradation products have been characterized based on the daughter ions and product ions obtained. This structural information is crucial for understanding the intrinsic stability of the molecule and for developing appropriate formulation strategies to minimize degradation [1] [2].
The following diagram illustrates the experimental workflow for method development and degradation studies:
The toxicological profiles of this compound degradation products have been predicted using in-silico computational tools such as TOPKAT. This approach analyzes, simulates, visualizes, or predicts the toxicity of impurities without the need for extensive animal testing. The in-silico predictions have indicated that some degradation products may exhibit different toxicity profiles compared to the parent drug, providing valuable information for establishing appropriate impurity control strategies. This integrated approach of combining analytical characterization with computational toxicity assessment represents a modern paradigm in pharmaceutical analysis [1] [2] [4].
Recent research has explored the potential for exploiting correlated forced degradation products and known drug-related substances in drug discovery. Forced degradation products of this compound have been evaluated in-silico to predict their drug-likeness, toxicity, and bioactivity through molecular docking studies to assess thrombopoietin receptor affinity. This innovative approach demonstrates how impurity profiling can be extended beyond conventional pharmaceutical analysis to identify new chemical entities with potential therapeutic applications, potentially creating a substantial library of compounds for future drug discovery efforts [4].
The stability-indicating methods for this compound described in these application notes and protocols provide comprehensive approaches for the detection, identification, and quantification of degradation products. The QbD-based method development ensures robustness and reliability, while the forced degradation studies offer insights into the intrinsic stability of the molecule and its degradation pathways. The integration of advanced analytical techniques such as LC-MS/MS with in-silico toxicity prediction represents a modern, holistic approach to pharmaceutical analysis that aligns with current regulatory expectations and quality standards.
These methods are suitable for application in quality control laboratories for routine analysis of this compound in pharmaceutical formulations, as well as in stability studies to establish shelf life and appropriate storage conditions. Furthermore, the extended applications in drug discovery demonstrate the potential for leveraging pharmaceutical impurity profiling beyond conventional quality control, contributing to the ongoing search for new therapeutic agents.
Forced degradation studies represent a critical component of pharmaceutical development, providing essential information about the inherent stability of drug substances and products while validating the stability-indicating power of analytical methods. For this compound olamine—an orally bioavailable thrombopoietin receptor agonist used to treat thrombocytopenia—understanding its degradation behavior under various stress conditions is paramount for ensuring product quality, safety, and efficacy throughout its shelf life. These studies help identify potential degradation products, elucidate degradation pathways, and establish appropriate storage conditions and packaging configurations.
The regulatory guidance from the International Conference on Harmonisation (ICH) requires demonstrating the stability-indicating capability of analytical methods, particularly through stress testing under conditions more severe than those used for accelerated stability studies. For this compound, oxidative hydrolysis has been identified as a significant degradation pathway, resulting in the formation of multiple degradation impurities that must be monitored and controlled. This application note provides a comprehensive protocol for conducting forced degradation studies of this compound with particular emphasis on oxidative hydrolysis conditions, based on current scientific literature and validated analytical approaches.
This compound olamine is chemically described as 2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid (Figure 1). The drug substance exists as an ethanolamine salt of the free acid form, with a molecular weight of 564.65 g/mol for the salt and 442.5 g/mol for the free acid. This compound is a biphenyl hydrazine derivative characterized by the presence of a diazenyl group linking two aromatic systems, a carboxylic acid moiety, and a pyrazolone ring—all of which contribute to its degradation susceptibility under various stress conditions.
The structural complexity of this compound, with multiple functional groups and chiral centers, makes it susceptible to various degradation pathways, necessitating comprehensive forced degradation studies to ensure product quality and patient safety.
Forced degradation studies of this compound involve subjecting the drug substance to a range of stress conditions including acid and base hydrolysis, oxidative stress, thermal degradation, photolysis, and humidity. The extent of degradation is typically targeted to be 5-20% to clearly identify the degradation products without causing excessive degradation that could lead to secondary degradation products. The table below summarizes the typical forced degradation conditions applied to this compound and the observed outcomes:
Table 1: Summary of Forced Degradation Conditions and Outcomes for this compound
| Stress Condition | Experimental Parameters | % Degradation Observed | Major Degradation Products Formed |
|---|---|---|---|
| Acidic Hydrolysis | 0.1M HCl, 60°C, 60 minutes | 5-10% | Multiple unspecified degradants |
| Alkaline Hydrolysis | 0.1M NaOH, 60°C, 60 minutes | 8-15% | Multiple unspecified degradants |
| Oxidative Hydrolysis | 10% H₂O₂, 60°C, 60 minutes | 8-12% | Multiple oxidative degradants |
| Thermal Degradation | 105°C, 12 hours | 3-7% | Minimal degradation |
| Photolytic Degradation | 200 Watt-hours | 10-12% | Photodegradation products |
| Humidity | 25°C/90% RH, 15 days | 5-8% | Hydrolysis products |
Data compiled from multiple studies [1] [2] [3]
Among these stress conditions, oxidative hydrolysis has been identified as particularly significant for this compound, resulting in substantial degradation and the formation of multiple identifiable degradation products. The susceptibility to oxidative degradation can be attributed to the presence of electron-rich aromatic systems and the hydrazine linker in the molecule.
The following protocol details the specific conditions for conducting oxidative hydrolysis forced degradation studies on this compound:
Preparation of Oxidative Stress Solution:
Drug Solution Preparation:
Stress Application:
Reaction Termination:
Sample Analysis Preparation:
Several HPLC and UHPLC methods have been developed and validated for the analysis of this compound and its degradation products. The following table summarizes the optimized chromatographic conditions for effective separation:
Table 2: Chromatographic Conditions for this compound Degradation Product Analysis
| Parameter | HPLC Method [4] | UHPLC Method [2] | QbD-based HPLC [1] |
|---|---|---|---|
| Column | Zorbax SB-Phenyl 150 mm × 4.6 mm, 3.5 μm | Agilent SB C8 50 mm × 3.0 mm, 1.8 μm | C18 column (specific type not specified) |
| Mobile Phase | Gradient with component A (pH 3.0 buffer) and component B (acetonitrile) | Isocratic: acetonitrile and 0.1% glacial acetic acid buffer (60:40 v/v) | Gradient with ammonium acetate buffer and acetonitrile |
| Flow Rate | 1.2 mL/min | 0.4 mL/min | 1.0 mL/min |
| Column Temperature | 45°C | 25°C | 30°C |
| Detection Wavelength | 230 nm | 230 nm | 230 nm |
| Injection Volume | 10 μL | 2 μL | 10 μL |
| Run Time | Not specified | 15 minutes | Not specified |
The analytical methods employed for this compound forced degradation studies have been validated according to ICH Q2(R2) guidelines, demonstrating the following key performance characteristics:
The following workflow diagram illustrates the complete experimental procedure from sample preparation to data analysis:
Figure 1: Experimental Workflow for this compound Forced Degradation Studies
Under oxidative hydrolysis conditions, this compound undergoes significant degradation, with 8-12% decomposition observed within 60 minutes at 60°C using 10% hydrogen peroxide as the stressor [2]. The degradation products are effectively separated using the chromatographic conditions outlined in Section 5.1, with resolution factors greater than 2.0 between the parent drug and all degradation peaks, confirming the stability-indicating capability of the method.
The primary degradation products formed under oxidative conditions have been characterized using liquid chromatography-mass spectrometry (LC-MS) techniques. While the exact structures of all oxidative degradants have not been fully elucidated in the available literature, preliminary data suggest that oxidation occurs at multiple sites on the this compound molecule, including:
Based on the available literature and structural alerts in the this compound molecule, the following degradation pathways under oxidative conditions are proposed:
Table 3: Proposed Oxidative Degradation Pathways of this compound
| Degradation Pathway | Structural Feature Involved | Potential Degradation Products | Mechanism |
|---|---|---|---|
| Hydrazine Linker Oxidation | -NH-N= bridge | Azo compounds, cleavage products | Radical-mediated oxidation potentially leading to bond cleavage |
| Aromatic Ring Oxidation | Electron-rich aromatic systems | Hydroxylated derivatives, quinones | Electrophilic attack by reactive oxygen species |
| N-Oxide Formation | Pyrazolone nitrogen | N-oxide derivatives | Oxidation at heteroatom centers |
| Side Chain Oxidation | Methyl groups on aromatic ring | Carboxylic acid derivatives | Sequential oxidation through alcohol and aldehyde intermediates |
The following diagram illustrates the proposed oxidative degradation pathways:
Figure 2: Proposed Oxidative Degradation Pathways of this compound
Forced degradation studies for this compound should be designed and executed in compliance with relevant regulatory guidelines including ICH Q1A(R2) (Stability Testing), ICH Q1B (Photostability), and ICH Q2(R2) (Validation of Analytical Procedures). These studies provide critical evidence for the stability-indicating nature of the analytical methods and help establish appropriate specification limits for degradation products based on safety considerations.
The ICH M7 guideline on assessment and control of DNA reactive mutagenic impurities requires particular attention for degradation products that may form under stress conditions. While most oxidative degradation products of this compound are not expected to be highly mutagenic, appropriate in silico toxicity prediction and if necessary, further testing should be conducted for degradation products exceeding the identification threshold.
Recent publications have demonstrated the application of Quality by Design (QbD) principles to the development of stability-indicating methods for this compound [1]. This systematic approach includes:
The QbD approach has been shown to enhance method robustness and provide greater regulatory flexibility while maintaining analytical performance throughout the method lifecycle.
Forced degradation studies under oxidative hydrolysis conditions provide critical insights into the stability profile of this compound, revealing its susceptibility to degradation when exposed to oxidative stressors. The protocol outlined in this application note—utilizing 10% hydrogen peroxide at 60°C for 60 minutes—consistently produces 8-12% degradation, sufficient for identifying and characterizing major oxidative degradation products.
The stability-indicating HPLC and UHPLC methods detailed herein demonstrate adequate separation capability, effectively resolving this compound from its degradation products with resolution factors greater than 2.0. The application of QbD principles to method development further enhances robustness and reliability, ensuring consistent performance throughout the method lifecycle.
These forced degradation studies not only validate the stability-indicating capability of analytical methods but also provide essential information for formulation development, packaging selection, and storage condition establishment, ultimately ensuring the quality, safety, and efficacy of this compound throughout its shelf life.
Eltrombopag is an oral thrombopoietin receptor agonist (TPO-RA) that activates the thrombopoietin (TPO) receptor through binding at the transmembrane domain (specifically residue H499), initiating downstream signaling via JAK/STAT, AKT, and MAPK pathways to enhance megakaryocyte proliferation and differentiation [1]. While initially approved for pediatric patients with chronic immune thrombocytopenia (ITP) in 2015, recent evidence from the PINES randomized clinical trial demonstrates its efficacy in the newly diagnosed phase of pediatric ITP, showing significantly superior sustained platelet response rates (65% vs. 35%) compared to standard therapies (corticosteroids, intravenous immunoglobulin, or anti-D immunoglobulin) [2].
The pharmacokinetic profile of this compound exhibits substantial interindividual variability, primarily due to factors including age, genetic polymorphisms in drug transporter proteins (OATP1B1) and cytochrome P450 enzymes (CYP1A2 and CYP2C8), race, gender, and disease status [3]. This variability directly impacts clinical outcomes, as studies have demonstrated a positive correlation between serum trough concentrations and both efficacy and adverse drug reactions (ADRs) [3]. Therapeutic drug monitoring (TDM) represents a strategic approach to optimize dosing regimens by accounting for this variability, potentially enhancing platelet response rates while minimizing adverse effects in pediatric patients with ITP.
Recent phase 3 trial data (PINES trial) has established the efficacy of this compound in newly diagnosed pediatric ITP, expanding its potential applications beyond the chronic setting. The trial demonstrated that this compound resulted in a significantly higher rate of sustained platelet response compared to standard first-line therapies [2] [4]. Key clinical findings from major pediatric trials are summarized in Table 1.
Table 1: Clinical Trial Evidence for this compound in Pediatric ITP
| Trial Name | Phase | Patient Population | Sample Size | Primary Efficacy Outcome | Adverse Event Profile |
|---|---|---|---|---|---|
| PINES [2] | Phase 3 | Newly diagnosed ITP (aged 1-<18 years) | 118 (78 ELT, 40 standard therapy) | 65% sustained platelet response (weeks 6-12) vs. 35% with standard therapy (P=0.002) | Similar overall adverse events between groups; most common: headache |
| PETIT/PETIT2 [1] | Phase 2/3 | Chronic ITP (≥6 months duration) | Not specified in excerpt | 62%-76.7% response rates; reduced need for concomitant therapies | Headache, nausea, hepatobiliary laboratory abnormalities |
| Real-world TDM [3] | Observational | Persistent/chronic ITP | 94 patients (111 concentrations) | 84.3% response/complete response when concentrations within therapeutic range | 88.6% without ADRs when concentrations within range |
The PINES trial specifically defined sustained platelet response as three or more of four platelet counts >50 × 10⁹/L during weeks 6 to 12 without rescue treatment [2]. Notably, the trial was terminated early after a planned interim analysis met prespecified efficacy thresholds, underscoring the robust treatment effect observed [2] [4]. Beyond platelet count improvements, this compound treatment reduced the need for rescue therapies (18% vs. 38% in standard therapy) and demonstrated a favorable safety profile comparable to standard treatments [4].
This compound displays complex pharmacokinetics with high interindividual variability. The drug is predominantly hepatically metabolized via cytochrome P450 enzymes (CYP1A2 and CYP2C8) and UGT1A1/UGT1A3 glucuronidation pathways, with most circulating drug excreted unchanged [1]. Its elimination half-life ranges between 21-35 hours, supporting once-daily dosing, while its absorption is significantly influenced by food interactions (particularly polyvalent cations) requiring specific administration timing relative to meals [1]. The drug is highly protein-bound (>99%), which can potentially impact its free fraction and clinical activity [1].
Recent research has established a clear exposure-response relationship for this compound in pediatric ITP. A 2025 study demonstrated that serum trough concentrations directly correlate with both efficacy outcomes and the incidence of adverse drug reactions [3]. This relationship forms the fundamental basis for implementing therapeutic drug monitoring in clinical practice. Subgroup analyses revealed significant differences in this compound concentrations based on age, treatment efficacy, and occurrence of adverse reactions, supporting the development of age-stratified reference ranges for optimal dosing [3].
Diagram Title: this compound Mechanism of Action and Metabolic Pathway
Based on clinical trial evidence and pharmacokinetic studies, the recommended initial dosing strategy for this compound in pediatric ITP patients is as follows:
Recent research has established expected concentration reference ranges for this compound in pediatric ITP patients using a dose-related concentration (DRC) factor approach, which accounts for age-dependent pharmacokinetic variations [3]. These ranges are summarized in Table 2.
Table 2: Age-Stratified Therapeutic ranges for this compound in Pediatric ITP
| Age Group | DRC Factor Range [(mg/L)/mg] | Expected Concentration Reference Range | Clinical Outcomes in Range |
|---|---|---|---|
| 1-6 years | 0.083-0.216 | Dose-dependent calculation | 84.3% achieved response/complete response |
| 7-12 years | 0.058-0.125 | Dose-dependent calculation | 88.6% without adverse drug reactions |
| 13-18 years | 0.043-0.097 | Dose-dependent calculation | Optimal efficacy and safety balance |
The expected concentration (Cₑₓₚ) for an individual patient can be calculated using the formula: Cₑₓₚ = D × DRC factor, where D is the daily maintenance dose [3].
Diagram Title: this compound TDM Clinical Decision Workflow
This compound demonstrates a generally favorable safety profile in pediatric patients, with most adverse events being mild to moderate in severity. The most common drug-related adverse effects include headache, nausea, and hepatobiliary laboratory abnormalities [1]. Regular monitoring is essential to identify potential adverse events early:
Dose adjustments should be implemented based on platelet response and adverse events:
Therapeutic drug monitoring of this compound represents a promising strategy for optimizing treatment outcomes in pediatric patients with immune thrombocytopenia. Recent clinical evidence from the PINES trial supports the expanded use of this compound to newly diagnosed ITP patients, while pharmacokinetic studies establish a clear exposure-response relationship that justifies concentration-guided dosing [2] [3].
The implementation of age-stratified therapeutic ranges and standardized monitoring protocols enables clinicians to achieve optimal platelet responses while minimizing adverse drug reactions. Future research directions should focus on validating these reference ranges in larger multicenter cohorts, exploring the impact of genetic polymorphisms on drug exposure, and developing population pharmacokinetic models to further refine dosing strategies across diverse pediatric populations.
Eltrombopag is an orally bioavailable, small-molecule thrombopoietin receptor agonist used to treat thrombocytopenia in various clinical contexts. A critical consideration in its administration is its chelating property; this compound binds to polyvalent cations such as calcium, aluminum, iron, magnesium, selenium, and zinc. This binding forms insoluble complexes that significantly reduce the drug's absorption and systemic exposure [1] [2]. Concomitant administration with high-calcium food or cation-containing products like antacids can reduce this compound bioavailability by approximately 59% to 70% [3]. This application note details protocols to mitigate these interactions in a research and clinical trial setting, ensuring reliable pharmacokinetic and pharmacodynamic outcomes.
To circumvent the significant reduction in bioavailability, specific timing and dietary modifications are required.
If administration with food is necessary, careful selection of meals is crucial. The following table summarizes the effects of different meal types on this compound pharmacokinetics:
Table 1: Impact of Food and Cations on this compound Bioavailability
| Meal / Coadministered Substance | Effect on Bioavailability (AUC∞) | Effect on Cmax | Recommendation |
|---|---|---|---|
| High-fat, high-calcium breakfast | ↓ 59% [3] | ↓ 65% [3] | Avoid. Take on empty stomach. |
| Metal cation-containing antacid | ↓ ~70% [3] | ↓ ~70% [3] | Avoid. Separate by at least 4 hours. |
| Low-calcium meals (regardless of fat content) | No significant change [3] | No significant change [3] | Acceptable. Can be taken with or close to these meals. |
A meal is generally considered "low-calcium" if it contains less than 50 mg of calcium [1]. Suitable low-calcium meal options include:
The guidelines above are supported by controlled clinical studies. One single-dose, open-label, randomized-sequence, crossover study in healthy adults compared the pharmacokinetics of a 50 mg this compound dose under fasted and fed conditions.
Table 2: Key Pharmacokinetic Parameters from a Clinical Food-Effect Study
| Administration Condition | Dosage Form | Geometric Mean Ratio (GMR) for AUC(0-∞) (90% CI) | GMR for Cmax (90% CI) |
|---|---|---|---|
| Fasted state (reference) | Tablet | 1.00 | 1.00 |
| With high-fat, high-calcium breakfast | Tablet | 0.41 (0.36 - 0.46) | 0.35 (0.30 - 0.41) |
| With low-calcium meals | Tablet | 0.87 - 1.03 | 0.85 - 1.01 |
This data quantitatively confirms that systemic exposure to this compound is not significantly altered by low-calcium meals but is drastically reduced by high-calcium food or direct antacid co-administration [3].
For scientists designing in vivo or clinical studies, adherence to these protocols is essential for data integrity. Variability in food intake can introduce significant confounding factors in pharmacokinetic (PK) and pharmacodynamic (PD) models. Population PK/PD analyses in patients with chronic liver disease have shown that factors like gender, race, and disease severity can influence this compound's apparent clearance [4]. Inconsistent administration relative to food would add unnecessary noise, potentially obscuring these clinically relevant covariates.
The following diagram illustrates a recommended experimental workflow for preclinical and clinical studies of this compound to ensure standardized administration and reliable data collection.
Strict adherence to the outlined administration protocol is non-negotiable for achieving consistent and therapeutically relevant plasma levels of this compound in both clinical practice and scientific research. The core principle is the rigorous separation of drug intake from polyvalent cations found in food and supplements. Integrating these guidelines into experimental designs and standard operating procedures is fundamental to generating robust, reproducible, and interpretable data on the efficacy, safety, and pharmacokinetics of this compound.
Eltrombopag is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist that has revolutionized the management of various thrombocytopenic conditions. As a non-peptide mimetic agonist, it specifically targets the transmembrane domain of the TPO receptor, activating intracellular signaling pathways that promote megakaryocyte proliferation and differentiation, ultimately leading to increased platelet production [1] [2]. Approved for chronic immune thrombocytopenia (ITP), hepatitis C-associated thrombocytopenia, and severe aplastic anemia, this compound has demonstrated significant efficacy in raising platelet counts and reducing bleeding risk across diverse patient populations [3] [4]. However, its optimal clinical application is complicated by a significant pharmacological challenge: chelation interactions with polyvalent cations that substantially reduce its oral bioavailability.
The interaction between this compound and polyvalent cations represents a critical consideration in both clinical practice and drug development. Polyvalent cations, including aluminum, calcium, iron, magnesium, and zinc, are ubiquitous in pharmaceuticals (antacids, mineral supplements) and food products (dairy items) [1] [5]. When administered concomitantly, these cations form insoluble complexes with this compound, preventing adequate systemic absorption and potentially compromising therapeutic efficacy. This application note provides a comprehensive overview of the mechanistic basis, clinical evidence, and methodological protocols for investigating and managing these interactions, offering researchers and clinicians evidence-based strategies to optimize this compound therapy.
The fundamental mechanism underlying this compound's interaction with polyvalent cations stems from its chemical structure as a member of the biarylhydrazone class of compounds [2]. This compound contains functional groups that act as potent chelating agents, specifically binding polyvalent metallic cations through coordinate covalent bonds to form insoluble, non-absorbable complexes in the gastrointestinal tract [5]. This chelation process occurs rapidly upon contact in the gastric and intestinal environments, effectively sequestering this compound molecules and preventing their absorption across the intestinal mucosa.
The chelation interaction is particularly pronounced with cations possessing high charge density, including aluminum (Al³⁺), calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), magnesium (Mg²⁺), and zinc (Zn²⁺) [5]. These cations are commonly found in antacid formulations (aluminum, magnesium, calcium), mineral supplements (iron, zinc, calcium), and various food products, especially dairy items which are rich in calcium. The formation constants for these this compound-cation complexes are sufficiently high to drive the equilibrium strongly toward complex formation, resulting in dramatic reductions in the free this compound fraction available for absorption.
Despite its interaction with polyvalent cations, this compound possesses a unique mechanism of action at the TPO receptor that distinguishes it from endogenous thrombopoietin and other TPO-R agonists. Unlike native thrombopoietin which binds to the extracellular domain of the receptor, this compound selectively binds to the transmembrane domain of the TPO receptor, specifically interacting with histidine residue 499 [1] [2]. This interaction is dependent on the presence of metal ions such as zinc (Zn²⁺), suggesting that the drug's chelating properties may play a role in its receptor binding mechanism.
Upon binding, this compound activates the JAK/STAT signaling pathway without activating the AKT pathway, which differs from the signaling pattern induced by native thrombopoietin or romiplostim [3] [2]. This selective activation results in proliferation and differentiation of megakaryocyte precursors, ultimately increasing platelet production. The species specificity of this compound—it is active only in humans and chimpanzees—is determined by the presence of histidine at position 499 in the TPO receptor transmembrane domain [2].
The diagram below illustrates this compound's mechanism of action and its chelation interactions:
Diagram 1: this compound's chelation interactions with polyvalent cations and its cellular mechanism of action. The chelation process reduces drug absorption, while absorbed molecules activate the TPO receptor through the JAK/STAT pathway.
The clinical significance of this compound's interaction with polyvalent cations has been demonstrated in multiple pharmacokinetic studies. In a pivotal clinical trial, administration of a single 75 mg dose of this compound with an antacid containing 1524 mg aluminum hydroxide and 1425 mg magnesium carbonate resulted in an approximately 70% decrease in this compound peak plasma concentration (Cmax) and systemic exposure (AUC) [5]. This substantial reduction in bioavailability underscores the dramatic impact that concomitant polyvalent cation administration can have on this compound absorption.
Further investigations into food interactions revealed that high-calcium foods similarly compromise this compound bioavailability. When administered with a standard high-fat breakfast that included dairy products, healthy volunteers exhibited a 65% decrease in Cmax and 59% reduction in AUC, with a delayed time to peak concentration (Tmax) [5]. A more specialized study examining a high-calcium, moderate-fat, moderate-calorie meal demonstrated even more pronounced effects, with a 79% decrease in Cmax and 75% decrease in AUC when this compound was administered concurrently [5].
The timing of this compound administration relative to food or supplements containing polyvalent cations significantly influences the degree of interaction. Strategic separation of dosing can mitigate but not completely eliminate the interaction:
Table 1: Effect of Food and Supplement Timing on this compound Bioavailability
| Administration Condition | Cmax Reduction | AUC Reduction | Clinical Recommendation |
|---|---|---|---|
| With high-calcium meal | 79% | 75% | Avoid concurrent administration |
| 2 hours after high-calcium meal | 48% | 47% | Suboptimal absorption |
| 2 hours before high-calcium meal | 14% | 20% | Preferred approach |
| With low-calcium meal (<50 mg calcium) | No significant reduction | No significant reduction | Acceptable administration method |
The pharmacokinetic profile of this compound further informs dosing strategies. After oral administration, this compound reaches peak concentration in 2-6 hours and has a half-life of 21-32 hours in healthy individuals, extending to 26-35 hours in ITP patients [1] [3]. The drug is highly protein-bound (>99%) and undergoes extensive hepatic metabolism primarily via CYP1A2 and CYP2C8 oxidation, as well as UGT1A1 and UGT1A3 glucuronidation [3]. Elimination occurs predominantly through fecal excretion (59%), with a smaller renal component (31%) [3].
Objective: To quantitatively evaluate the chelation potential between this compound and various polyvalent cations under simulated gastrointestinal conditions.
Materials and Reagents:
Methodology:
Data Analysis: Calculate binding constants using Langmuir adsorption isotherm models. Determine relative chelation affinities by comparing concentrations required for 50% this compound complexation (CC₅₀).
Objective: To assess the effect of polyvalent cation co-administration on this compound bioavailability in appropriate animal models.
Study Design:
Experimental Conditions:
Statistical Analysis: Compare pharmacokinetic parameters using ANOVA with post-hoc testing. Significance level set at p<0.05.
Objective: To establish guidelines for therapeutic drug monitoring of this compound in patients requiring polyvalent cation supplements.
Patient Population: Patients with chronic ITP receiving stable this compound doses for ≥2 weeks who require concomitant polyvalent cation therapy.
Sample Collection:
Analytical Method:
Dose Adjustment Algorithm:
The following diagram illustrates the experimental workflow for evaluating this compound-cation interactions:
Diagram 2: Comprehensive experimental workflow for evaluating this compound interactions with polyvalent cations, encompassing in vitro, in vivo, and clinical therapeutic drug monitoring approaches.
Based on comprehensive pharmacokinetic data, specific administration protocols have been established to minimize the interaction between this compound and polyvalent cations. The manufacturer recommends taking this compound on an empty stomach at least 2 hours before or 4 hours after any products containing polyvalent cations [4] [5]. This temporal separation allows for complete gastric emptying and intestinal absorption of this compound before the introduction of competing cations.
For patients who experience gastrointestinal discomfort when taking this compound on an empty stomach, administration with a low-calcium meal (<50 mg calcium) represents a viable alternative, as such meals do not significantly impact this compound exposure [5]. Examples of appropriate low-calcium meals include:
Pediatric Patients: A recent pharmacokinetic evaluation in pediatric ITP patients (ages 1-17 years) revealed that this compound exposure displays significant age-dependent variability, with children aged 1-5 years showing more than 100% increase in exposure parameters compared to older children [6]. Additionally, female pediatric patients demonstrated 110-123% higher dose-normalized exposure than males, suggesting potential need for gender-based dosing considerations [6].
Hepatic Impairment: Patients with hepatic impairment require careful dose adjustment due to altered this compound metabolism. Those with chronic ITP or severe aplastic anemia who have hepatic impairment should be initiated on reduced doses, while no specific adjustment is required for hepatitis C patients with hepatic impairment [5]. Regular monitoring of liver function tests (ALT, AST, bilirubin) is essential, with baseline assessment followed by every 2-week monitoring during dose adjustment and monthly during maintenance therapy.
Patients with Thrombotic Risk Factors: Thromboembolic complications may result from excessive increases in platelet counts with TPO receptor agonists. Particular caution is warranted in patients with known risk factors for thromboembolism, including genetic prothrombotic conditions such as Factor V Leiden, Prothrombin 20210A, Antithrombin deficiency, or Protein C or S deficiency [5]. In these populations, careful platelet monitoring and conservative dose titration are recommended.
To optimize this compound therapy while mitigating interaction risks, the following management protocol is recommended:
Baseline Assessment:
Initiation and Titration:
Long-term Monitoring:
Table 2: Management Strategies for this compound-Cation Interactions in Clinical Practice
| Clinical Scenario | Recommended Action | Monitoring Parameters |
|---|---|---|
| Required antacid therapy | Separate administration by ≥4 hours; consider H2 receptor antagonists or PPAs as alternatives | Platelet count, symptom control |
| Iron deficiency requiring supplementation | Administer iron supplements 4 hours after this compound | Hemoglobin, platelet count, iron studies |
| High-calcium diet | Counsel on low-calcium meal options or strict timing separation | Dietary compliance, platelet response |
| Hepatic impairment | Reduce initial dose; intensify liver function monitoring | ALT, AST, bilirubin (every 1-2 weeks initially) |
| Suboptimal platelet response | Evaluate medication timing; check adherence; consider TDM | Trough this compound levels, platelet counts |
The interaction between this compound and polyvalent cations represents a clinically significant pharmacokinetic challenge that requires systematic management across research and clinical practice. The chelation mechanism that underlies this interaction reduces this compound bioavailability by up to 70-80% when administered concomitantly with cation-containing products, potentially compromising therapeutic efficacy. Through strategic temporal separation of administration—at least 2 hours before or 4 hours after polyvalent cations—this interaction can be effectively mitigated.
For researchers, the experimental protocols outlined provide comprehensive methodologies for investigating this compound-cation interactions at in vitro, in vivo, and clinical levels. For clinicians, the evidence-based management strategies facilitate optimal this compound dosing while minimizing interaction risks. Particular attention should be paid to special populations, including pediatric patients, those with hepatic impairment, and individuals with thrombotic risk factors, as these groups may require individualized dosing approaches and intensified monitoring.
As this compound utilization expands to new indications and patient populations, ongoing research into its interaction profile and the development of formal therapeutic drug monitoring protocols will further optimize clinical outcomes. The implementation of the strategies detailed in these application notes will ensure that patients receive the full therapeutic benefit of this compound while minimizing the impact of its interactions with polyvalent cations.
Post-hematopoietic cell transplantation (HCT) thrombocytopenia represents a significant clinical challenge in transplant medicine, affecting between 5% to 37% of patients following allogeneic or autologous transplantation. This condition is clinically categorized as either delayed platelet recovery (DPR), defined as the absence of platelet engraftment by day +35 post-transplantation despite successful neutrophil engraftment, or secondary failure of platelet recovery (SFPR), characterized by a decline in platelet counts to ≤20×10⁹/L after initial successful platelet engraftment. The development of persistent thrombocytopenia following HCT correlates strongly with increased morbidity and mortality, heightened risk of life-threatening hemorrhage, prolonged hospitalization, and substantial healthcare costs associated with continued platelet transfusion support. Historically, management has relied heavily on platelet transfusions, which provide only temporary resolution and carry risks of alloimmunization, transfusion reactions, and infectious complications.
Eltrombopag, an oral thrombopoietin receptor agonist (TPO-RA), has emerged as a promising therapeutic option for addressing this challenging complication. As a small molecule non-peptide agonist that targets the transmembrane domain of the thrombopoietin receptor (c-MPL), this compound stimulates intracellular signaling pathways that promote megakaryocyte proliferation and differentiation, ultimately leading to increased platelet production. Originally developed and approved for immune thrombocytopenia, its application has expanded to include aplastic anemia, myelodysplastic syndromes, and importantly, post-HCT thrombocytopenia. The drug's mechanism extends beyond mere thrombopoiesis stimulation, with emerging evidence suggesting potential effects on hematopoietic stem cells and immunomodulatory properties that may further support hematologic recovery in the complex post-transplant microenvironment.
Accumulating clinical evidence from multiple study designs demonstrates the efficacy of this compound in promoting platelet recovery following hematopoietic cell transplantation. The table below summarizes key findings from recent clinical investigations:
Table 1: Clinical Efficacy of this compound for Platelet Recovery Post-HCT
| Study Design | Patient Population | Response Rate | Median Time to Response | Key Predictors of Response |
|---|---|---|---|---|
| Retrospective (48 patients) [1] | Allo/auto-HCT with DPR (62.5%) or SFPR (37.5%) | 48% overall (77% with adequate megakaryocytes) | 33 days (adequate megakaryocytes) vs. 55 days (decreased) | Adequate bone marrow megakaryocytes (≥8/mm²) pre-treatment (p<0.0001) |
| Phase II RCT (60 patients) [2] | Persistent thrombocytopenia ≥35 days post-HCT | 21% achieved ≥50×10⁹/L platelets (vs. 0% placebo; p=0.046) | Within 8 weeks of treatment | Not specified |
| Prospective phase II (30 patients) [3] | Haploidentical HCT with bone marrow graft | 73% achieved >50,000/μL by day +60 (vs. 50% controls; p=0.043) | 29 days to >20,000/μL (vs. 31 days controls) | Bone marrow graft source with post-transplant cyclophosphamide |
| Retrospective (23 patients) [4] | Poor graft function post-allo-HCT | 65% response rate | 30 days | Transfusion independence achievement |
Multiple studies have demonstrated consistent hematologic improvement across different transplant settings. A substantial retrospective analysis of 48 HCT recipients with post-transplant thrombocytopenia revealed an overall response rate of 48%, with a significantly higher response observed in patients with adequate bone marrow megakaryocytes (77% vs. 23%, p<0.0001) prior to treatment initiation. Importantly, responders achieved a dramatic increase in platelet counts from a median of 12×10⁹/L before treatment to 68×10⁹/L after this compound therapy (p<0.0001). These findings highlight the critical importance of assessing bone marrow reserve before initiating therapy, as megakaryocyte adequacy appears to be a strong predictor of treatment success [1].
In the setting of haploidentical transplantation, which carries a particularly high risk for prolonged thrombocytopenia, a prospective phase II trial demonstrated that this compound initiated early post-transplant (day +5) significantly improved platelet recovery rates. The cumulative incidence of platelet recovery to >20,000/μL was 90% in the this compound group compared to 67.5% in matched controls (p=0.014), reinforcing the potential benefit of early intervention in high-risk populations. Notably, this study utilized a higher dose (300mg/day) than typically employed in other clinical settings, suggesting that dose optimization may be necessary in different transplant contexts [3].
Table 2: Impact of this compound on Clinical Outcomes Across Transplant Settings
| Transplant Type | Platelet Transfusion Requirements | Survival Outcomes | Safety Profile |
|---|---|---|---|
| Allogeneic HCT (various donors) | Reduced need for transfusions in responders [4] | 2-year OS 48% in poor graft function patients; significantly better in responders (67% vs. 12.5%, p=0.0001) [4] | No grade ≥4 adverse events; similar GVHD, relapse, NRM vs. controls [3] |
| Haploidentical HCT with PTCy [3] | Similar number of transfusions between groups | Comparable OS, PFS, relapse rates between this compound and control groups | No drug-related grade ≥4 AEs; comparable GVHD incidence |
| Autologous HCT [1] | Not specifically reported | Not specifically reported | No significant drug-related side effects reported |
This compound exerts its therapeutic effects through multiple interconnected mechanisms that extend beyond simple thrombopoiesis stimulation. As a thrombopoietin receptor agonist, its primary action occurs through binding to the transmembrane domain of the c-MPL (TPO receptor), distinct from the natural thrombopoietin binding site. This binding triggers activation of several intracellular signaling cascades, including JAK-STAT, MAPK/ERK, and PI3K/Akt pathways, resulting in increased proliferation and differentiation of megakaryocytic progenitors, reduced apoptosis of mature megakaryocytes, and ultimately enhanced platelet production [5].
Recent research has revealed additional mechanisms that may be particularly relevant in the post-transplant setting. This compound has demonstrated the ability to bypass interferon-gamma (IFN-γ) inhibition, a significant advantage in the inflammatory post-transplant microenvironment where IFN-γ can suppress hematopoiesis. While endogenous thrombopoietin cannot overcome this inhibition, this compound maintains its stimulatory capacity even in the presence of this inhibitory cytokine [5]. Furthermore, this compound functions as an iron chelator, reducing ferritin levels in treated patients, which may mitigate the inhibitory effects of iron overload on bone marrow function in heavily transfused post-transplant patients [5].
Emerging evidence also suggests potential immunomodulatory effects, including increases in regulatory T-cells and reduction of pro-inflammatory cytokines such as TNF-α, which may contribute to improved hematopoiesis in the immune-dysregulated post-transplant environment. Additionally, this compound appears to stimulate the hematopoietic stem cell compartment, with studies demonstrating increased CD34+ cells in patients receiving this compound-containing regimens, suggesting potential effects on earlier progenitor cells beyond the megakaryocytic lineage [5].
Diagram 1: Multifaceted mechanism of action of this compound in post-HCT thrombocytopenia, showing key signaling pathways and additional effects that contribute to platelet recovery.
Optimal patient selection is crucial for maximizing therapeutic benefits while minimizing unnecessary exposure and costs. The strongest evidence supports this compound use in patients with persistent thrombocytopenia beyond day +35 post-transplantation with adequate bone marrow megakaryocytes (≥8/mm²). Ideally, candidates should have platelet counts persistently ≤20×10⁹/L or be transfusion-dependent, with exclusion of other reversible causes of thrombocytopenia such as drug toxicity, active viral infections (especially CMV), relapse of underlying malignancy, thrombotic microangiopathy, or immune-mediated platelet destruction [1].
Before initiating therapy, a comprehensive evaluation should include:
The bone marrow evaluation is particularly critical, as studies consistently demonstrate that patients with adequate megakaryocytes (≥8/mm²) have significantly higher response rates (77% vs. 23%) and faster time to response (33 vs. 55 days) compared to those with decreased megakaryocytic numbers [1].
This compound dosing should be individualized based on transplant type, time post-transplant, and specific clinical scenario. The following table summarizes evidence-based dosing approaches:
Table 3: this compound Dosing Protocols Based on Clinical Evidence
| Clinical Scenario | Initial Dose | Dose Escalation | Maximum Dose | Time to Assess Response |
|---|---|---|---|---|
| Established thrombocytopenia (≥35 days post-HCT) [1] | 25-50 mg/day | Increase by 25 mg every 1-2 weeks based on response | 150 mg/day | 2-3 weeks after dose stabilization |
| Early intervention in haploidentical HCT (with PTCy) [3] | 300 mg/day starting day +5 | Not specified; fixed dosing | 300 mg/day | Platelet count >50,000/μL by day +60 |
| Poor graft function post-allo-HCT [4] | 50 mg/day | Increase by 25 mg every 2 weeks if no response | 100 mg/day | Median 30 days to response |
Administration considerations:
Response criteria should be clearly defined before initiating therapy. The most consistently applied definition of successful platelet recovery is a platelet count ≥50×10⁹/L maintained for at least 7 consecutive days without platelet transfusion support [1]. Some protocols also consider a platelet count ≥30×10⁹/L without transfusion requirements as a response, particularly in cases of severe refractory thrombocytopenia [2].
Once a response is achieved and stabilized (typically after 2-3 weeks at the target platelet count), consider gradual dose tapering by 25 mg decrements every 1-2 weeks while monitoring platelet counts closely. If the platelet count remains stable during tapering, discontinuation can be attempted. However, rapid discontinuation should be avoided as it may precipitate recurrence of thrombocytopenia. For patients who do not respond after 8-12 weeks of therapy at the maximum tolerated dose, discontinuation should be considered [1] [4].
This compound demonstrates a favorable safety profile in the post-transplant setting, with most studies reporting no grade ≥4 adverse events directly attributable to the drug. However, several important safety considerations warrant attention:
In the post-transplant population, several unique considerations apply. The potential impact of this compound on graft-versus-host disease incidence and severity has been evaluated in multiple studies, with no significant increase observed compared to control populations [3]. Similarly, available evidence suggests no significant effect on disease relapse rates in patients undergoing transplantation for malignant conditions, though continued monitoring is warranted given the theoretical concern of stimulating malignant clones in certain contexts [3] [2].
The evolving landscape of TPO-RA use in post-HCT thrombocytopenia continues to refine optimal clinical application. Second-generation TPO-RAs, particularly avatrombopag, offer potential advantages including no dietary restrictions for administration and potentially more favorable pharmacokinetics. Recent evidence suggests that early transition to avatrombopag in high-risk patients may further optimize outcomes, with one study demonstrating significantly higher complete remission rates at 3 and 6 months post-transplantation compared to rh-TPO monotherapy (100% vs. 67.9%, p=0.032; 100% vs. 71.4%, p=0.047, respectively) [7].
Future research directions should focus on:
This compound represents an effective and safe therapeutic option for managing persistent thrombocytopenia following hematopoietic cell transplantation, with response rates approaching 50-75% in appropriately selected patients. The presence of adequate bone marrow megakaryocytes serves as the strongest predictor of treatment success, highlighting the importance of thorough baseline evaluation. Protocol implementation should incorporate appropriate patient selection, individualized dosing with careful titration, regular monitoring for potential adverse effects, and clearly defined response criteria to optimize outcomes in this challenging clinical scenario.
Eltrombopag (EPAG), an oral thrombopoietin receptor agonist (TPO-RA), is utilized in combination with immunosuppressive therapy (IST) for treating severe aplastic anemia (SAA). SAA is a life-threatening bone marrow failure syndrome characterized by pancytopenia and hypocellular bone marrow, primarily driven by immune-mediated destruction of hematopoietic stem cells [1] [2]. The therapeutic rationale for combining EPAG with IST lies in simultaneously targeting the two core pathophysiological components of SAA:
This dual-pathway approach has been shown to improve both the speed and depth of hematologic recovery compared to IST alone [2].
The efficacy of EPAG-IST combinations has been demonstrated in multiple clinical studies across different patient populations. The data below summarize key quantitative outcomes.
Table 1: Efficacy Outcomes from Clinical Studies of this compound in SAA
| Study / Trial | Patient Population | Study Design | Therapy Protocol | Key Efficacy Endpoints |
|---|
| ESCALATE Trial [1] [7] | Pediatric SAA (N=51; R/R n=14, treatment-naïve n=37) | Phase 2 Clinical Trial | EPAG + CsA ± horse ATG for 26 weeks | ORR at 26 weeks: 54.9% (Overall); 71.4% (R/R cohort); 48.6% (Treatment-naïve). Transfusion Independence: 66.7% (RBC); 76.7% (Platelets). | | Yang et al., 2025 [2] | Pediatric SAA (N=115) | Retrospective Historical Control | EPAG + IST (ATG+CsA) vs. IST alone | CRR at 6 months: 50.0% (EPAG+IST) vs. 10.2% (IST alone). Faster hematological response in EPAG group. No significant difference in long-term OS/EFS. | | Gao et al., 2025 [8] | Pediatric SAA (N=41) | Retrospective Study | Group A: EPAG+rabbit ATG+CsA (n=12) Group B: EPAG+CsA (n=13) Group C: CsA alone (n=16) | No significant difference in ORR among groups at 1, 3, 6, 12 months. Earlier initiation of EPAG (≤60 days from diagnosis) and better residual hematopoiesis predicted improved response. | | Case Report (HPAG) [3] | Adult SAA (n=1) | Case Report | HPAG (a TPO-RA) + CsA + Danazol (ATG-free) | Achieved partial response at 3 months and complete response at 6 months. |
Abbreviations: ORR: Overall Response Rate; CRR: Complete Response Rate; R/R: Relapsed/Refractory; RBC: Red Blood Cell; OS: Overall Survival; EFS: Event-Free Survival.
This protocol is adapted from the phase 2 ESCALATE trial and other cited clinical studies for the treatment of pediatric and adult SAA [1] [2] [3].
Objective: To administer a combination of this compound and immunosuppressive therapy to induce hematologic response in patients with severe aplastic anemia.
Materials:
Procedure:
Baseline Assessment:
Dosing and Administration:
Treatment Duration:
Monitoring and Dose Modification:
The diagram below illustrates the JAK-STAT signaling pathway activated by this compound and the experimental workflow for therapy monitoring.
This protocol is derived from mechanisms described in preclinical and foundational studies [4] [10] [5].
Objective: To evaluate the activation of the JAK-STAT signaling pathway in hematopoietic cell lines following this compound stimulation.
Materials:
Procedure:
Cell Culture and Stimulation:
Protein Extraction and Western Blot:
Data Analysis:
Clinical evidence has identified several patient and disease factors that can influence the likelihood of a hematologic response to EPAG-IST combination therapy.
Table 2: Factors Influencing Treatment Response to EPAG-IST Combinations
| Factor Category | Specific Factor | Association with Treatment Response | Supporting Evidence |
|---|---|---|---|
| Disease Status | Relapsed/Refractory (R/R) SAA | Trend towards higher ORR (71.4%) compared to treatment-naïve patients (48.6%). | ESCALATE Trial [1] |
| Treatment Timing | Early EPAG Initiation (≤60 days from diagnosis) | Increased likelihood of achieving hematopoietic response. | Gao et al., 2025 [8] |
| Baseline Hematology | Higher Platelet Count (≥15×10⁹/L) Higher WBC Count (≥2.0×10⁹/L) Higher Neutrophil % (N% ≥40%) | Better response rates, indicating preserved residual hematopoietic function. | Gao et al., 2025 [8] | | Immune Profile | Higher CD4+/CD8+ Ratio (≥1.5) | Correlated with a greater probability of remission. | Gao et al., 2025 [8] |
The safety profile of EPAG-IST combinations is generally manageable, with no new safety signals identified beyond those known for the individual agents [1] [2].
This compound in combination with standard immunosuppressive therapy has established a new standard of care for SAA, particularly in patients who are not candidates for transplantation. The protocol provides a synergistic mechanism of action, leading to faster and higher rates of hematologic response. Key considerations for researchers and clinicians include:
Eltrombopag olamine is an orally bioavailable, non-peptide thrombopoietin receptor agonist that has revolutionized the treatment of various forms of thrombocytopenia and severe aplastic anemia. As a small molecule mimetic of thrombopoietin, it activates the thrombopoietin receptor (c-Mpl) through a unique mechanism by binding to its transmembrane domain, distinct from endogenous thrombopoietin. The drug's clinical importance extends to immune thrombocytopenic purpura (ITP), hepatitis C virus-associated thrombocytopenia, and severe aplastic anemia, where it stimulates megakaryocyte differentiation and platelet production through activation of STAT, AKT, and ERK signaling pathways. The complex chemical structure and specific physicochemical properties of this compound present significant analytical challenges, necessitating robust and sensitive analytical methods for accurate quantification in pharmaceutical dosage forms and biological matrices.
The development of reliable analytical methods is crucial for various stages of drug development and quality control, including pharmaceutical formulation analysis, stability testing, impurity profiling, and pharmacokinetic studies. This comprehensive technical note consolidates and presents detailed protocols for sample preparation, chromatographic separation, and method validation for this compound analysis, drawing from extensively validated procedures published in peer-reviewed scientific literature. The information provided herein serves as an essential resource for researchers, scientists, and drug development professionals working with this important therapeutic agent.
Various analytical techniques have been successfully developed and validated for the quantification of this compound in different matrices, including pharmaceutical formulations, bulk drug substances, and biological samples. The selection of an appropriate analytical method depends on the specific application requirements, such as needed sensitivity, selectivity, throughput, and available instrumentation. The table below summarizes the key analytical methods developed for this compound analysis:
Table 1: Overview of Analytical Methods for this compound
| Method Type | Application Context | Key Advantages | Limitations | Reference |
|---|---|---|---|---|
| LC-MS/MS | Pharmacokinetic studies in human plasma | High sensitivity (50 ng/mL LLOQ), minimal plasma volume (50 μL), excellent specificity | Requires expensive instrumentation, specialized training | [1] [2] |
| UHPLC-UV | Stability-indicating methods, impurity profiling in tablets | High resolution, rapid analysis (15 min runtime), stability-indicating capability | Lower sensitivity vs. LC-MS/MS, may not resolve all degradants | [3] |
| HPLC-UV | Impurity assessment in drug precursors | Comprehensive impurity profiling (11 impurities), robust validation | Longer run times (40 min), gradient elution required | [4] [5] |
| UV Spectroscopy | Routine quality control of tablet dosage forms | Simple, rapid, economical, no extensive sample preparation | Limited specificity, not suitable for complex mixtures | [6] |
The choice of analytical platform should align with the specific research or quality control objectives. LC-MS/MS methods offer superior sensitivity and selectivity for biological sample analysis, making them ideal for pharmacokinetic studies, while chromatographic methods with UV detection provide robust and cost-effective solutions for pharmaceutical quality control and stability testing. UV spectroscopic methods serve as practical alternatives for routine quality control in resource-limited settings where high-cost instrumentation is unavailable.
For the determination of this compound in biological matrices such as human plasma, the protein precipitation (PP) technique has been successfully employed and validated. This approach offers significant advantages in terms of simplicity, efficiency, and elimination of time-consuming evaporation and reconstitution steps.
The use of a stable isotope-labeled internal standard (this compound 13C4) is critical for compensating for potential matrix effects and variability in extraction efficiency between samples. This approach has demonstrated excellent performance characteristics, with precision and accuracy results within acceptance limits across validation batches [1].
For the analysis of this compound in pharmaceutical tablet formulations, direct solvent extraction methods have been developed and validated:
For impurity profiling and related substances testing, samples are typically prepared at a concentration of 1.0 mg/mL using a mixture of mobile phase A and acetonitrile (75:25, v/v) as diluent [4] [5].
The quantification of this compound in biological samples requires highly sensitive and specific methods, with LC-MS/MS emerging as the preferred platform:
Table 2: LC-MS/MS Conditions for this compound in Human Plasma
| Parameter | Specification | Notes |
|---|---|---|
| Column | C18 column (exact type varies) | Standard reverse-phase chemistry |
| Mobile Phase | 10 mM ammonium formate (pH 3):acetonitrile (10:90, v/v) | Isocratic elution |
| Flow Rate | 1.0 mL/min | Optimized for separation efficiency |
| Injection Volume | Not specified | Typically 5-20 μL for LC-MS/MS |
| Ionization Mode | Electrospray ionization (ESI) | Negative mode [1] |
| MRM Transitions | m/z 441.1 → 311.1 (this compound) | Specific mass transitions |
| Internal Standard | This compound 13C4 | Isotopically labeled analog |
The method employs a simple protein precipitation technique without drying, evaporation, or reconstitution steps, streamlining the sample preparation process. The linearity of the method was established over the concentration range of 50.0-10,007 ng/mL with r² ≥ 0.99, demonstrating excellent correlation between concentration and response [1] [2].
For the analysis of this compound in pharmaceutical dosage forms and impurity profiling, UHPLC-UV methods offer rapid analysis with excellent resolution:
Table 3: UHPLC-UV Conditions for this compound Tablet Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | Agilent SB C8 (50 × 3.0 mm, 1.8 μm) | Shorter column for rapid separation |
| Mobile Phase | Acetonitrile:0.1% glacial acetic acid buffer (60:40, v/v) | Isocratic elution |
| Flow Rate | 0.4 mL/min | Optimized for UHPLC |
| Column Temperature | 25°C | Controlled temperature |
| Detection Wavelength | 230 nm | Maximum absorbance for this compound |
| Injection Volume | 2 μL | Typical for UHPLC |
| Run Time | 15 minutes | Rapid analysis |
This method achieves baseline separation of this compound from its three process impurities (Imp-1 to Imp-3) with a resolution of more than 2.0 between all adjacent peaks. The relative retention times (RRT) for the impurities are 0.28 for Imp-1, 1.58 for Imp-2, and 2.21 for Imp-3, demonstrating excellent chromatographic resolution [3].
System suitability tests are essential to ensure the adequate performance of the chromatographic system:
These parameters ensure that the method is capable of providing data of acceptable accuracy and precision, with the relative response factors being particularly important for accurate quantification of related substances [3].
The analytical methods for this compound have been rigorously validated according to ICH guidelines and other regulatory standards, demonstrating their suitability for intended applications.
Table 4: Summary of Method Validation Parameters
| Validation Parameter | LC-MS/MS (Plasma) | UHPLC-UV (Tablets) | UV Spectroscopy |
|---|---|---|---|
| Linearity Range | 50-10,007 ng/mL [1] | Not specified | 2-14 μg/mL [6] |
| Precision (RSD%) | Intra-day & inter-day within acceptance limits [1] | Meeting ICH requirements [3] | <2% [6] |
| Accuracy (% Recovery) | Within acceptance limits [1] | Meeting ICH requirements [3] | 98-99% [6] |
| LOD | Not specified | Not specified | 0.0524 μg/mL [6] |
| LOQ | 50 ng/mL [1] | Not specified | 0.1588 μg/mL [6] |
| Specificity | No interference from plasma components [1] | Resolves degradants and impurities [3] | Specific at 247 nm [6] |
The validation data comprehensively demonstrates that the developed methods are reliable, reproducible, and fit-for-purpose for their respective applications, whether for sensitive bioanalytical quantification, stability-indicating methods, or routine quality control.
Stability-indicating methods are essential for pharmaceutical development to assess the inherent stability of drug substances and identify potential degradation pathways. For this compound, forced degradation studies have been conducted under various stress conditions:
This compound showed significant degradation under oxidative conditions, while demonstrating varying degrees of stability under other stress conditions. The developed UHPLC method effectively separated the drug from its degradation products, confirming its stability-indicating capability [3].
The following diagram illustrates the decision-making process for selecting an appropriate analytical method based on study objectives:
The developed LC-MS/MS method has been successfully applied to pharmacokinetic studies in healthy human volunteers following oral administration of this compound. The method's sensitivity, with a lower limit of quantification (LLOQ) of 50 ng/mL using only 50 μL of human plasma, makes it particularly suitable for such studies.
The pharmacokinetic parameters that can be determined using this analytical method include:
The method employs a simple protein precipitation technique without the need for drying, evaporation, or reconstitution steps, significantly streamlining the sample processing workflow for high-throughput analysis of clinical samples. The use of This compound 13C4 as an internal standard compensates for potential matrix effects and variability in recovery, ensuring the reliability and accuracy of the generated pharmacokinetic data [1] [2].
This comprehensive technical note provides detailed protocols and application notes for the analysis of this compound across various matrices and applications. The methods described herein have been rigorously validated according to regulatory guidelines and demonstrate excellent performance characteristics for their intended applications.
The LC-MS/MS method offers high sensitivity and selectivity for pharmacokinetic studies, requiring only minimal plasma volume while providing the necessary sensitivity for reliable quantification. The UHPLC-UV method serves as an efficient stability-indicating method for pharmaceutical formulations, enabling rapid separation of this compound from its process-related impurities and degradation products. For routine quality control applications, the UV spectroscopic method provides a simple, economical, and accurate alternative without compromising analytical performance.
These methods collectively address the comprehensive analytical needs throughout the drug development lifecycle, from formulation development and stability assessment to clinical pharmacokinetic evaluation. Researchers can select and adapt these methods based on their specific requirements, available instrumentation, and analytical objectives, with the assurance that the fundamental parameters have been thoroughly validated and documented in the scientific literature.
For researchers designing clinical trials or monitoring protocols, the following evidence-based guidelines are critical.
| Aspect | Key Findings & Recommendations |
|---|
| Clinical Presentation | - Most commonly presents as elevated ALT (alanine aminotransferase) and Total Bilirubin (TBIL) [1] [2].
Understanding the mechanisms and clinical data is fundamental for comprehensive risk assessment and trial design.
For research and development teams, establishing a robust workflow to assess hepatotoxicity risk is essential. The following diagram outlines a structured process from in vitro investigation to clinical trial management.
This workflow integrates key evidence from the search results: the species-specific activation of the STAT pathway [6], the clinical presentation of enzyme and bilirubin elevations [1] [4], the investigation into metabolic and hypercoagulable mechanisms [3], and the established clinical monitoring and management protocols [3] [1] [5].
The following table summarizes the primary strategies and the evidence supporting them.
| Strategy | Rationale & Evidence | Key Considerations |
|---|---|---|
| Switch to Romiplostim | Documented absence of cross-resistance; patients failing one TPO-RA may respond to the other [1]. | Mechanism may involve different binding sites and signaling activation on the TPO receptor [1]. |
| Intermittent Dosing Protocol | Eltrombopag has a long half-life (26-35 hours); less-than-daily dosing can maintain response and improve compliance by reducing dietary restrictions [2]. | Requires close monitoring; most patients maintained on 2-4 doses per week. Efficacy and rescue treatment rates are comparable to daily dosing [2]. |
| Investigate Immunomodulatory Potential | This compound may promote immunomodulation (e.g., increasing Tregs, TGF-β), potentially leading to treatment-free remission in some patients after discontinuation [3]. | Patient selection is key; factors like a shorter duration of ITP may predict a higher chance of sustained response [3]. |
Clinical case reports provide direct evidence. In one case, a patient with ITP refractory to romiplostim achieved a complete and sustained response after switching to this compound [1]. Another patient showed the opposite pattern, failing this compound but responding robustly to romiplostim [1]. This suggests that the non-peptide (this compound) and peptide (romiplostim) TPO-RAs have distinct, non-redundant mechanisms of action.
Yes, recent research suggests additional mechanisms of action that could be relevant in overcoming poor responses:
For researchers investigating the underlying biology of this compound response, the following pathways and experimental data are crucial.
The diagram below summarizes the proposed MPL-dependent and independent mechanisms of this compound, based on in silico and laboratory findings [3] [4].
A real-world study on 53 adult ITP patients provides the following data on this compound efficacy over time [5]:
| Time Point | Cumulative Overall Response Rate (ORR) |
|---|---|
| Day 30 | 41.5% |
| Day 60 | 69.8% |
| Day 90 | 81.1% |
The same study also tracked the cumulative rate of relapse after an initial response, showing that nearly half of the responding patients relapsed by five years [5].
| Time Point | Cumulative Relapse Rate |
|---|---|
| 1 Year | 6.6% |
| 3 Years | 25.3% |
| 5 Years | 47.7% |
For clinical trials or long-term treatment protocols, the following monitoring strategy is recommended to detect potential bone marrow changes, particularly increased reticulin fibrosis [1] [2].
The table below summarizes the key monitoring parameters and methods based on evidence from case reports and clinical reviews.
| Monitoring Parameter | Recommended Action / Finding | Key Evidence from Literature |
|---|---|---|
| Bone Marrow Biopsy (BMB) | Gold standard for confirming & grading MF; recommended if blood tests are abnormal [1]. | Case reports: MF confirmed via BMB after 6 months–3 years of treatment [2]. |
| Reticulin Stain | Essential for detecting and grading reticulin fiber deposition [1]. | Reviews: Fibrosis reported as reticulin fibrosis, graded per WHO standards [1]. |
| Trichrome Stain | Used to identify more advanced collagen deposition [2]. | Case report: Collagen formation observed in focal areas [2]. |
| Peripheral Blood Smear | Check for abnormal results (e.g., teardrop cells) that may signal BM changes [1]. | Scoping review: Recommended for monitoring signs of MF [1]. |
| Timing of Assessment | Consider baseline and periodic BMB during long-term treatment (>6 months) [1]. | Clinical trials: Long-term use (2-4 years) associated with MF development [1]. |
The exact mechanism by which eltrombopag might contribute to myelofibrosis is not fully defined but is an active area of research. A leading hypothesis involves sustained stimulation of the thrombopoietin receptor (c-MPL) [2].
The diagram below illustrates this proposed signaling pathway and its potential link to fibrotic changes.
To build upon this mechanistic understanding, consider integrating the following experimental approaches into your research:
It is important to contextualize this risk. This compound remains a vital therapy, and the observed fibrotic changes are not universal.
The core issue is that eltrombopag can form chelates with polyvalent cations, which has two major consequences for scientific work:
For in vitro studies, ensure consistent experimental conditions by accounting for this compound's interactions. For in vivo pharmacokinetic or efficacy studies, strict timing of administration relative to compounds containing polyvalent metals is essential.
The table below summarizes key interacting substances and management strategies.
| Interacting Substance | Reported Effect on this compound Exposure | Recommended Management Strategy |
|---|
| High-calcium food [1] [2] | ↓ AUC by 59% ↓ C~max~ by 65% | Administer this compound on an empty stomach or with a low-calcium meal (<50 mg) [4]. | | Antacids (e.g., Al/Mg-based) [1] [2] | ↓ AUC by ~70% ↓ C~max~ by ~70% | Dose this compound at least 2 hours before or 4 hours after antacids [2] [4]. | | Mineral Supplements (Ca, Fe, Mg, Zn, etc.) [2] | Significant reduction expected | Dose this compound at least 2 hours before or 4 hours after supplements [2] [4]. | | Low-calcium food (regardless of fat) [1] | No significant change | Can be administered with these meals if needed [2]. |
This compound is a powerful iron chelator with a high binding constant for iron(III) (log β₂ = 35) [3]. This property is not just an interaction to avoid—it can be the primary mechanism of action in certain research contexts, such as studying iron overload or leukemia.
This protocol is adapted from methods used to characterize this compound [3].
Cell Preparation and Iron Loading:
Chelator Treatment:
Measurement of Outcomes:
The following diagram illustrates the experimental workflow for assessing this compound's iron-chelating effects in cell cultures.
Q1: Why does the formulation of the meal matter for an in vitro study? The meal type primarily affects the systemic exposure in pharmacokinetic studies. For cell-based assays, the concern is different. If you are preparing this compound stock solutions or performing dosing solutions for animal studies, using vehicles or buffers that contain calcium or other cations could precipitate the drug or reduce its free concentration, leading to inconsistent and inaccurate results [1] [2].
Q2: Can this compound be used as a research tool for iron-related studies? Yes. Evidence shows this compound is a powerful and specific iron(III) chelator. It can be utilized to investigate iron metabolism, reduce iron-induced oxidative stress, and probe labile iron pools in cells. Its potential synergistic use with other chelators like deferasirox is a specific area of interest [3].
Q3: What is the recommended timing for dosing this compound in animal studies to avoid interactions? The general recommendation is to administer this compound on an empty stomach, at least 2 hours before or 4 hours after providing the animal with diets, water, or other medications that contain high levels of polyvalent cations like calcium, iron, or magnesium [2] [4].
The management and outcomes of relapse vary significantly between immune thrombocytopenia (ITP) and aplastic anemia (AA). The following table summarizes key quantitative data from recent studies.
| Condition | Study Cohort | Relapse Rate after Eltrombopag Cessation | Key Findings & Management Strategies |
|---|
| Immune Thrombocytopenia (ITP) [1] | 27 patients (18 primary ITP, 9 secondary ITP) | 81.5% (22/27 patients) • Primary ITP: 100% • Secondary ITP: 44.4% | • Median time to relapse: 128 days [1]. • Main causes: Drug discontinuation (36%) or dose modification (36%) [1]. • Management: Re-initiating or adjusting this compound dose was effective in re-establishing response [1]. | | Transfusion-Dependent Non-Severe Aplastic Anemia (TD-NSAA) [2] | 55 patients with relapsed/refractory TD-NSAA | 21.2% (7/33 responding patients) | • Median time to relapse: 14 months [2]. • Management strategy: In patients who relapsed after dose tapering, the this compound dose was increased back to the maximum tolerated dose [2]. |
For researchers investigating relapse mechanisms, here are detailed methodologies from clinical studies.
This protocol was used to assess the efficacy of less frequent this compound dosing, which directly impacts relapse rates upon dose reduction or cessation [3].
This protocol outlines the use of this compound as a salvage therapy and how to manage subsequent relapse [2].
This compound works by binding to the thrombopoietin (TPO) receptor (c-MPL), which is primarily expressed on hematopoietic stem cells and megakaryocytes [2]. The diagram below illustrates the signaling cascade triggered by this binding and a hypothesized mechanism for relapse.
The sustained pharmacological stimulation of the TPO receptor pathway by this compound may suppress the natural production of endogenous thrombopoietin via a negative feedback loop [4]. When the drug is discontinued, the body may be left with insufficient endogenous TPO to support continued platelet production, leading to relapse. This hypothesized mechanism is a key area for further research.
The table below summarizes key pharmacokinetic (PK) and pharmacodynamic (PD) parameters from recent studies to guide concentration optimization.
| Parameter | Population / Context | Findings / Reference Range | Citation |
|---|---|---|---|
| Expected Trough Concentration (Pediatric ITP) | Children aged 1-6 years | Dose-Related Concentration (DRC) Factor: 0.083 - 0.216 (mg/L)/mg | [1] [2] |
| Children aged 7-12 years | Dose-Related Concentration (DRC) Factor: 0.058 - 0.125 (mg/L)/mg | [1] [2] | |
| Children aged 13-18 years | Dose-Related Concentration (DRC) Factor: 0.043 - 0.097 (mg/L)/mg | [1] [2] | |
| Clinical Outcome Correlation | Pediatric ITP | 84.3% (59/70) of patients with trough levels within the expected range achieved response/complete response (R/CR). | [1] [2] |
| Pediatric ITP | 88.6% (62/70) of patients with trough levels within the expected range did not experience adverse drug reactions (ADRs). | [1] [2] | |
| Key PK Parameters | Pediatric ITP (Refractory) | Median dose: 50 mg; Geo-mean Cmax: 23-38 μg/ml; Geo-mean AUC₀–₂₄: 275.4 µg*h/mL. PK profile did not show dose proportionality. | [3] |
| Impact of Covariates | Pediatric ITP | Female patients showed a 110% and 123% increase in dose-normalized Cmax and AUC₀–₂₄, respectively, compared to males. | [3] |
| Pediatric ITP | Patients aged 1-5 years had exposure parameters increased by >100% compared to older children. | [3] | |
| Chronic Liver Disease (CLD) | Gender, race, and CLD severity were identified as predictors of apparent clearance. East Asian CLD patients were less sensitive to this compound's stimulatory effect. | [4] |
For researchers aiming to implement or validate TDM for this compound, here are detailed methodologies for key experiments.
This protocol is adapted from real-world TDM applications in pediatric ITP [3] [2].
This method describes how to perform a detailed PK assessment in a clinical research setting [3].
Understanding this compound's mechanism and the TDM workflow is crucial for troubleshooting.
This compound is an orally bioavailable thrombopoietin receptor (TPO-R) agonist. Its mechanism and disposition involve several key steps [4] [5] [6].
Diagram: this compound's Pharmacological Pathway. After absorption, this compound enters the systemic circulation and activates the TPO receptor on megakaryocytes, promoting platelet production. A key characteristic is its hepatic elimination, where uptake from the blood into the liver via transporters like OATP1B1, OATP2B1, and OCT1 is the rate-limiting step [5] [6].
The following chart outlines a systematic approach for using TDM in clinical practice or research protocols [1] [2].
Diagram: Therapeutic Drug Monitoring Workflow. The core of TDM involves measuring the trough concentration after a patient is on a stable dose. If the blood draw isn't exactly 24 hours post-dose, the concentration can be corrected (C₂₄) using the elimination rate constant (kₑ). The result is compared against the expected reference range for the patient's age and dose, and the dosage is adjusted based on this concentration and the clinical outcome [2].
The table below summarizes key quantitative data from clinical and preclinical studies on this compound's dose-dependent effects.
| Parameter | Dose Level / Condition | Findings / Response | Study Context |
|---|
| Pharmacokinetics (Healthy Volunteers) [1] | 100 mg/day (5 days) | AUC(0-τ): Accumulated ~66-81% vs Day 1 C(max): Accumulated ~32-45% vs Day 1 | Supratherapeutic dosing | | | 150 mg/day (5 days) | AUC(0-τ): Accumulated ~66-81% vs Day 1 C(max): Accumulated ~32-45% vs Day 1 | Supratherapeutic dosing | | | 200 mg/day (5 days) | AUC(0-τ): Accumulated ~66-81% vs Day 1 C(max): Accumulated ~32-45% vs Day 1 | Supratherapeutic dosing | | Platelet Response (Healthy Volunteers) [1] | Placebo | Mean Max Δ: +14 Gi/L | Supratherapeutic dosing | | | 100 mg/day | Mean Max Δ: +67 Gi/L | Supratherapeutic dosing | | | 150 mg/day | Mean Max Δ: +107 Gi/L | Supratherapeutic dosing | | | 200 mg/day | Mean Max Δ: +150 Gi/L | Supratherapeutic dosing | | Platelet Aggregation (Healthy Volunteers) [1] | All doses (Day 14) | 59-74% aggregation (No notable difference vs placebo: 67%) | Supratherapeutic dosing | | In Vivo Hematopoiesis (NOD/SCID mouse model) [2] | 50 mg/kg/day | 3.6-fold ↑ in human platelets vs. vehicle control | Human UCB CD34+ cell xenotransplant |
Here are detailed methodologies for key experiments investigating this compound's effects.
This protocol assesses the direct impact of this compound on the expansion of human hematopoietic stem and progenitor cells (HSCs/HPCs) in a controlled, serum-free culture system.
This protocol evaluates the ability of this compound to promote multi-lineage human hematopoiesis from engrafted UCB cells in an immunodeficient mouse model.
The diagram below illustrates the molecular signaling pathways activated by this compound binding to the c-Mpl receptor, based on research findings [2] [3].
Key mechanistic insights from the research include [2] [4] [3]:
Q1: Our in vitro experiments show inhibited proplatelet formation at high this compound concentrations. Why? A1: This is likely due to this compound's iron-chelating properties [4]. High doses can deplete local iron, impairing cytoskeletal dynamics in mature megakaryocytes. You can attempt to rescue this phenotype by adding exogenous iron or oxidized glutathione to the culture medium [4].
Q2: Why does our this compound show no effect in our standard murine ITP model? A2: this compound is highly species-specific and only activates the c-Mpl receptor in humans and chimpanzees [2] [5]. To study its effects in vivo, you must use a xenotransplant model where human cells (e.g., CD34+ cells) are engrafted into immunodeficient mice [2].
Q3: How should we adjust this compound dosing in a research context when platelet counts rise due to a concurrent inflammatory response? A3: Platelets are acute phase reactants. If thrombocytosis (e.g., >400,000/mm³) is clearly due to a secondary cause like infection, one clinical approach has been to temporarily withhold this compound while treating the underlying condition and monitoring platelet counts twice weekly [6]. Therapy can be resumed at a reduced dose once the platelet count normalizes, without an observed acute drop in platelets or bleeding in the reported case [6].
Q4: What are the key differences between this compound and romiplostim in experimental outcomes? A4: While both are TPO-RAs, they have distinct characteristics [3]:
The table below compares two published stability-indicating chromatographic methods suitable for analyzing this compound and its related impurities.
| Parameter | HPLC Method (QbD-driven, for degradants) [1] | UHPLC Method (for API & impurities in tablets) [2] |
|---|---|---|
| Purpose | Separate 6 oxidative & 3 thermal degradants [1] | Separate & quantify this compound and 3 process impurities [2] |
| Column | Phenyl column | Agilent SB C8 (50 × 3.0 mm, 1.8 µm) [2] |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) & Acetonitrile [1] | Acetonitrile & 0.1% Glacial Acetic Acid buffer (60:40 v/v) [2] |
| Flow Rate | Identified as a Critical Method Attribute (CMA) [1] | 0.4 mL/min [2] |
| Column Temperature | Identified as a Critical Method Attribute (CMA) [1] | 25°C [2] |
| Detection Wavelength | 245 nm [1] | 230 nm [2] |
| Runtime | Information not specified in abstract | 15 minutes [2] |
| Key Observations | Temperature & flow rate significantly impact resolution; Buffer concentration has less effect [1] | Achieves resolution >2.0 between all peaks; All compounds show max absorbance at ~230 nm [2] |
Forced degradation studies help identify potential degradants and validate the stability-indicating power of your analytical method. The following workflow outlines a standard procedure for stressing this compound, based on established protocols [2]:
The table below summarizes typical degradation outcomes for this compound under these stress conditions, which can guide your experimental expectations.
| Stress Condition | Parameters | Reported Outcome |
|---|---|---|
| Oxidative [1] [2] | 10% Hydrogen Peroxide, 60°C, 60 min [2] | Significant degradation observed. Primary pathway is oxidation via demethylation and decarboxylation [1] [2]. |
| Acidic Hydrolysis [2] | 0.1M HCl, 60°C, 60 min [2] | Noticeable degradation occurs [2]. |
| Basic Hydrolysis [2] | 0.1M NaOH, 60°C, 60 min [2] | Noticeable degradation occurs [2]. |
| Thermal (Solid) [1] [2] | 105°C for 12 hours (solid) [2] | Degradation occurs; three thermal degradants identified [1]. |
| Aqueous Hydrolysis [2] | Water, 60°C, 60 min [2] | Noticeable degradation occurs [2]. |
Here are answers to potential FAQs you might encounter during analysis:
Q: Why is my method failing to separate critical peak pairs?
Q: My sample shows unexpected degradation. What is the most labile condition for this compound?
Q: How should I handle and prepare this compound samples to avoid artifacts?
The following table consolidates key operational parameters and their acceptable ranges from validated stability-indicating methods, demonstrating the method's robustness to deliberate, small variations.
| Parameter Varied | Conditions Tested | Acceptance Criterion | Observed Impact |
|---|---|---|---|
| Flow Rate [1] | ± 0.1 mL/min (e.g., 1.1 & 1.3 mL/min from 1.2 mL/min) | Resolution > 2.0 between all peaks | Method robust to changes |
| Column Temperature [1] [2] | ± 5°C (e.g., 40°C & 50°C from 45°C; 20°C & 30°C from 25°C) | Resolution > 2.0 between all peaks | Method robust to changes |
| Mobile Phase Composition [2] | Organic phase ± 2% (e.g., ACN:Buffer 58:42 & 62:38 from 60:40) | Resolution > 2.0 between all peaks | Method robust to changes |
| Wavelength [3] | ± 1-2 nm (e.g., 424 nm & 426 nm from 425 nm) | % RSD < 2% for precision | Method robust to changes |
Here are the detailed methodologies for the robustness testing of Eltrombopag assays.
This approach uses a systematic design to test multiple parameters simultaneously.
This method provides a faster analysis while maintaining robustness.
The workflow below illustrates the systematic process for designing and executing a robustness test.
Q1: What is the most critical parameter to monitor during robustness testing of this compound HPLC methods? A1: The most critical parameter is the resolution between this compound and its closely eluting impurities and degradants [1] [2]. Your method must maintain a resolution > 2.0 under all tested variations. If resolution fails, investigate the impact of mobile phase pH or gradient profile, which are often highly influential.
Q2: My method shows degradation of this compound during analysis. What could be the cause? A2: this compound is susceptible to degradation under various stress conditions. Forced degradation studies indicate significant degradation, particularly under oxidative stress (e.g., with hydrogen peroxide) [2]. Furthermore, the drug is unstable in acid, base, and water [3]. Ensure your sample diluent is appropriate (methanol is commonly used [3] [2]) and that sample solutions are analyzed within their established stability period (e.g., 24 hours for standard and sample solutions [1]).
Q3: I am developing a new method. How can I make it inherently more robust? A3: Adopt a Quality by Design (QbD) approach [1]. This involves:
Q4: Why is the detection wavelength sometimes 230 nm and sometimes 247 nm or higher? A4: The optimal wavelength depends on the technique and goal.
The table below consolidates the primary clinical strategies for managing and potentially reversing eltrombopag-associated bone marrow fibrosis, as reported in the literature.
| Strategy | Reported Outcome / Rationale | Key Evidence / Context |
|---|---|---|
| Drug Discontinuation or Dose Reduction | Fibrosis can be stable, partially reversible, or persistent after stopping this compound [1]. | A scoping review of clinical trials and case reports suggests discontinuation may prevent progression and allow for regression in some patients [1]. |
| Vigilant Monitoring via Bone Marrow Biopsy (BMB) | Gold standard for detecting and grading fibrosis severity (e.g., European Consensus grades 0-3) [2]. | Recommended to perform baseline and periodic BMB during long-term treatment (>6 months) to monitor for this known side effect [1]. |
| Consideration of Alternative TPO-RAs | Different TPO-RAs have varying efficacy and safety profiles concerning fibrosis risk [3]. | A 2025 network meta-analysis ranked romiplostim as highest efficacy but lowest safety (highest SAE risk), while rhTPO and this compound showed more favorable safety profiles [3]. |
Understanding the underlying mechanisms of fibrosis can help in designing experimental strategies and troubleshooting.
The following diagram illustrates the key signaling pathways and cellular interactions involved in this compound-induced myelofibrosis, based on the described mechanisms.
For your technical research, here are potential experimental workflows to investigate fibrosis reversal, built upon current knowledge.
Workflow 1: In Vitro Signaling Pathway Analysis
Workflow 2: Ex Vivo 3D Bone Marrow Niche Modeling
I hope this structured, evidence-based information provides a solid foundation for your technical support center. The field would benefit greatly from further research specifically designed to test targeted interventions for fibrosis reversal.
The following table summarizes the comparative efficacy and safety of rhTPO, eltrombopag, and romiplostim in pediatric primary immune thrombocytopenia (ITP), as ranked by a Bayesian network meta-analysis. The rankings are based on the Surface Under the Cumulative Ranking Curve (SUCRA) value, where a higher score (closer to 1.00) indicates a better rank [1].
| Intervention | Efficacy (SUCRA Score) | Efficacy Rank | Safety (SUCRA Score) | Safety Rank | Key Characteristics |
|---|---|---|---|---|---|
| Romiplostim | 0.96 | 1st (Best) | 0.12 | 3rd | Superior efficacy; requires monitoring for potential adverse effects like bone marrow fibrosis [1]. |
| This compound | 0.52 | 2nd | 0.66 | 2nd | Balanced oral option; well-suited for long-term therapy due to its safety profile and administration route [1]. |
| rhTPO | 0.52 | 3rd | 0.78 | 1st (Best) | Most favorable safety profile; rapid onset makes it suitable for acute bleeding scenarios [1]. |
A direct meta-analysis within the same study provided further context, showing that all three agents were significantly more effective than placebo in achieving an overall response. However, their safety profiles differed: romiplostim showed a higher risk of serious adverse events, while this compound and rhTPO showed more favorable safety profiles compared to placebo [1].
For researchers, understanding the methodology behind the NMA is critical for assessing its validity. The analysis you requested adheres to standard, rigorous practices for this type of study.
The structure of this evidence network can be visualized as follows:
The differing profiles of these agents are rooted in their distinct mechanisms of action, which are important for drug development professionals to consider.
| Outcome Measure | IST + Eltrombopag | IST Alone | Statistical Significance (P-value) | Study / Context |
|---|---|---|---|---|
| Overall Response (OR) at 3 months | 54.2% | 41% | P = 0.046 | Severe Aplastic Anemia (SAA) [1] |
| Complete Response (CR) at 6 months | 31.3% | 19.4% | P = 0.041 | Severe Aplastic Anemia (SAA) [1] |
| Overall Response (OR) at 6 months | 78.3% | 51.1% | P < 0.0001 | Severe Aplastic Anemia (SAA) [1] |
| Complete Response (CR) at 6 months | 29.8% | 9.43% | P = 0.010 | Very Severe Aplastic Anemia (VSAA) [1] |
| 3-Year Failure-Free Survival (FFS) | 70.7 ± 5.3% | 50.3 ± 3.9% | P = 0.007 | Severe Aplastic Anemia (SAA) [1] |
| 3-Year Overall Survival (OS) | 82.2 ± 5.7% | 57.3 ± 7.2% | P = 0.020 | Very Severe Aplastic Anemia (VSAA) [1] |
| Overall Response at 6 months | Pooled OR = 2.13 | (Reference) | P < 0.00001 | Meta-Analysis [2] |
| Complete Response at 6 months | Pooled OR = 2.76 | (Reference) | P < 0.00001 | Meta-Analysis [2] |
| Overall Survival | Pooled OR = 1.70 | (Reference) | P = 0.008 | Meta-Analysis [2] |
The data in the table above is derived from several key study designs:
As a thrombopoietin receptor agonist (TPO-RA), this compound's efficacy stems from its dual mechanism in aplastic anemia. The diagram below illustrates this signaling pathway and therapeutic logic.
| Aspect | Avatrombopag | Eltrombopag | Romiplostim |
|---|
| Cost-Effectiveness (UK NHS Perspective) | Total cost: £319,334 QALYs: 10.979 [1] | Total cost: £313,987 QALYs: 10.085 [1] | Total cost: £406,361 QALYs: 10.628 [1] | | Incremental Analysis | Reference | Incremental Cost: £5,347 Incremental QALY: 0.894 ICER: £5,982/QALY [1] | Dominated (less effective & more costly) [1] | | Comparative Efficacy (Ranking) | Effective [2] | Less effective than romiplostim and avatrombopag [2] | Most effective for platelet response [2] | | Comparative Safety (Ranking) | Highest safety (SUCRA: 23.8%) [2] | Intermediate safety [2] | Lower safety ranking [2] |
> Note on Data Synthesis: In the absence of direct head-to-head clinical trials, this comparison relies on Network Meta-Analyses (NMAs) [1] [2]. NMAs use statistical methods to compare multiple treatments indirectly, providing the best available evidence for decision-making until direct trial data is available.
Understanding the foundational differences between these agents helps explain their varying clinical and economic outcomes.
The following diagram illustrates the core signaling pathway and where each drug intervenes.
Cost-Effectiveness Analysis (Markov Model): The primary cost-effectiveness data comes from a Markov model simulating a patient's lifetime journey through different health states ("Response," "No response," "No active treatment," "Death") in 4-week cycles [1] [5]. The model incorporated costs (drug acquisition, administration, bleeding events, rescue therapies) and health outcomes (Quality-Adjusted Life-Years, or QALYs) from the UK National Health Service (NHS) perspective [1] [5].
Network Meta-Analysis (NMA) for Efficacy/Safety: Clinical efficacy and safety rankings are derived from Bayesian Network Meta-Analyses of Randomized Controlled Trials (RCTs) [2]. This methodology allows for indirect comparison of multiple treatments. Treatments are ranked using the Surface Under the Cumulative Ranking Curve (SUCRA), where a higher percentage (closer to 100%) indicates a greater likelihood of being the best treatment for that outcome [2].
Systematic Review of Real-World Safety: One analysis supplemented clinical trial data with a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database [2]. This real-world data helps identify and compare the frequency of hemorrhagic and thrombotic adverse events associated with each TPO-RA in a broader population [2].
Thrombopoietin receptor agonists (TPO-RAs) represent a paradigm shift in managing hematological disorders characterized by thrombocytopenia, with eltrombopag emerging as a cornerstone therapy alongside traditional approaches. The therapeutic landscape for conditions like severe aplastic anemia (SAA) and immune thrombocytopenia (ITP) has evolved significantly since the introduction of TPO-RAs, moving from primarily immunosuppressive strategies to targeted stimulation of platelet production. This compound, an oral, non-peptide TPO-RA, binds to the transmembrane domain of the thrombopoietin receptor, activating JAK2/STAT5 signaling pathways to promote megakaryocyte proliferation and platelet production [1] [2]. Unlike traditional immunosuppressive therapies that primarily target immune-mediated platelet destruction, this compound addresses the underlying production deficit, offering a complementary mechanism of action that has reshaped treatment algorithms across various hematological conditions.
This comprehensive analysis examines the long-term efficacy and safety profile of this compound compared to traditional therapies, drawing upon recent clinical trials, meta-analyses, and real-world evidence. The evaluation encompasses key hematological indications including SAA and ITP, with particular focus on sustained response rates, clonal evolution risks, bleeding reduction, and thrombotic complications. For researchers and drug development professionals, understanding these comparative outcomes is crucial for optimizing therapeutic strategies and designing future clinical investigations in the field of hematological disorders.
The pharmacological approaches to managing thrombocytopenia involve distinct mechanisms that target different aspects of platelet pathophysiology. The following table contrasts the key characteristics of this compound with other therapeutic strategies:
Table: Mechanism of Action Comparison Between Therapeutic Approaches
| Therapy Category | Specific Agents | Primary Mechanism | Molecular Target | Administration Route | Onset of Action |
|---|---|---|---|---|---|
| TPO-RAs | This compound | Stimulates megakaryocyte proliferation and differentiation | Thrombopoietin receptor (transmembrane domain) | Oral | 1-2 weeks |
| Romiplostim | Stimulates megakaryocyte proliferation and differentiation | Thrombopoietin receptor (extracellular domain) | Subcutaneous | 1-2 weeks | |
| rhTPO | Binds directly to TPO receptor | Thrombopoietin receptor (extracellular domain) | Intravenous/Subcutaneous | 1-2 weeks | |
| Immunosuppressants | Anti-thymocyte globulin (ATG) | T-cell depletion and immuno-modulation | T-lymphocytes | Intravenous | 2-3 months |
| Cyclosporine A | Inhibits T-cell activation | Calcineurin | Oral | 1-3 months | |
| Rituximab | B-cell depletion | CD20 antigen | Intravenous | 3-6 weeks | |
| Corticosteroids | Prednisone, Dexamethasone | Broad immunosuppressive effects | Multiple immune pathways | Oral/Intravenous | 3-7 days |
This compound exhibits several distinct characteristics compared to other TPO-RAs. As a small molecule agonist, it binds to the transmembrane domain of the TPO receptor rather than the extracellular domain targeted by endogenous thrombopoietin and romiplostim [1] [2]. This unique binding site allows for synergistic effects when combined with endogenous thrombopoietin. Additionally, this compound possesses off-target effects including iron chelation properties, which may contribute to antiproliferative effects on leukemic cell lines and TPO-independent stimulation of stem cells and megakaryocyte precursors [1]. These additional properties may underlie some of this compound's clinical effects in conditions like aplastic anemia beyond mere platelet production.
Table: Key Pharmacological Differences Between TPO-Receptor Agonists
| Parameter | This compound | Romiplostim | rhTPO |
|---|---|---|---|
| Molecular Structure | Small molecule, non-peptide | Peptibody (Fc-peptide fusion) | Full-length, glycosylated protein |
| Binding Site | Transmembrane domain | Extracellular domain | Extracellular domain |
| Signaling Pathways | JAK2/STAT5, STAT3, ERK, AKT | Primarily JAK2/STAT5 | JAK2/STAT5 |
| Cellular Targets | MK precursor cells and differentiation | Mature megakaryocyte precursors | All megakaryocyte developmental stages |
| Additional Properties | Iron chelation, intracellular calcium modulation | None significant | None significant |
Traditional immunosuppressive approaches operate through fundamentally different mechanisms. Anti-thymocyte globulin (ATG) causes T-cell depletion and immunomodulation, while cyclosporine inhibits T-cell activation by blocking calcineurin [3]. Corticosteroids exert broad anti-inflammatory effects across multiple immune pathways. These mechanisms primarily address the immune-mediated destruction component of thrombocytopenic disorders but do not directly enhance platelet production, explaining the complementary benefit observed when these agents are combined with TPO-RAs like this compound.
The efficacy of this compound in severe aplastic anemia has been evaluated both as first-line combination therapy and as monotherapy for refractory disease. A multicenter retrospective analysis investigating the addition of this compound to rabbit anti-thymocyte globulin (ATG)-based immunosuppressive therapy for newly diagnosed SAA demonstrated significant improvements in early treatment response [3]. The study, which included 101 patients aged 15-65 years, found that the complete response rate at six months after initiation of immunosuppressive therapy was significantly higher in the this compound group compared to the non-eltrombopag group (P < 0.01) [3]. This enhanced early response represents a crucial clinical benefit in SAA, where rapid hematological improvement correlates with reduced infection and bleeding risks.
Despite the improved initial response, the study revealed interesting nuances in long-term outcomes. The cumulative incidence of allogeneic stem cell transplantation at 2 years and the 2-year overall survival were not significantly different between the this compound and non-eltrombopag groups (allo-SCT, P = 0.31; OS, P = 0.64) [3]. This suggests that while this compound enhances early response rates, it may not necessarily replace the need for subsequent curative-intent transplantation in eligible patients. However, the addition of this compound did not increase the cumulative incidence of clonal evolution (P = 0.96), addressing a significant concern regarding long-term TPO-RA use in bone failure syndromes [3]. The median duration of this compound administration in this study was 16.1 months (range: 0.6-41.1 months), providing substantial follow-up data for safety assessment.
Table: Efficacy Outcomes of this compound in Severe Aplastic Anemia
| Outcome Measure | This compound Group | Non-Eltrombopag Group | P-value | Study Details |
|---|---|---|---|---|
| Complete Response at 6 Months | Significantly higher | Lower | <0.01 | Multicenter retrospective analysis (n=101) [3] |
| 2-Year Overall Survival | No significant difference | No significant difference | 0.64 | Median follow-up: 29.0 vs 64.0 months [3] |
| 2-Year Transplantation Rate | No significant difference | No significant difference | 0.31 | Competing risk: death [3] |
| Clonal Evolution Incidence | No increase observed | Reference | 0.96 | Long-term follow-up [3] |
| Grade 3-4 Adverse Events | No increase observed | Reference | NS | Retrospective analysis [3] |
The long-term efficacy of TPO-RAs in SAA is further supported by their established role in refractory disease. Prior to its incorporation in first-line regimens, this compound demonstrated significant activity in patients with treatment-resistant SAA, leading to its initial approval in this setting [1]. The multilineage responses observed in some this compound-treated patients suggest potential effects on early hematopoietic stem and progenitor cells beyond megakaryocyte stimulation, possibly related to its iron-chelating properties and effects on intracellular signaling pathways [1]. These mechanisms may be particularly relevant in SAA where stem cell depletion and immune-mediated destruction underlie the pathophysiology.
This compound has demonstrated robust efficacy in immune thrombocytopenia, with numerous studies showing superior response rates compared to traditional therapies. A 2023 randomized study of 467 Egyptian ITP patients with hemorrhage comorbidity compared this compound, romiplostim, prednisolone plus azathioprine, high-dose dexamethasone, and rituximab [4]. The study found that both this compound and romiplostim resulted in a significantly higher incidence of sustained response (55.2% and 50.6% respectively) compared to rituximab (29.2%), high-dose dexamethasone (29.1%), and prednisolone plus azathioprine (18%) (p < 0.001) [4]. This nearly two-fold improvement in sustained response highlights the durable benefit of TPO-RAs over traditional immunomodulatory approaches in ITP management.
The platelet count dynamics further underscore the efficacy of TPO-RAs. Patients receiving this compound experienced an 87.1% increase in platelet counts from 18.2 ± 1.31 × 10⁹/L to 141.8 ± 10.8 × 10⁹/L (p < 0.001), representing the greatest improvement among all treatment groups [4]. Romiplostim also showed a substantial 80.4% increase from 18.4 × 10⁹/L to 94.2 ± 6.9 × 10⁹/L (p < 0.001) [4]. The overall response rate was significantly higher in the this compound and romiplostim groups compared to other treatments (88.5% and 81.5% vs. 65.4% for prednisolone+azathioprine and 64.1% for rituximab, p < 0.01) [4]. These quantitative improvements translate to meaningful clinical benefits, including reduced bleeding risk and decreased need for rescue medications.
Table: Comparative Efficacy of Thrombopoietin Receptor Agonists in ITP
| TPO-RA | Overall Response Rate vs Placebo | Durable Response Rate vs Placebo | Bleeding Risk Reduction vs Placebo | Rank in Efficacy (SUCRA) | Key Characteristics |
|---|---|---|---|---|---|
| Avatrombopag | OR = 3.10 (1.01, 9.51) [5] | Not specified | Not specified | Highest efficacy balance [5] | Oral administration; FDA-approved 2018 [5] |
| Lusutrombopag | OR = 1.62 (0.63, 4.17) [5] | Not specified | Lowest bleeding risk [5] | Favorable safety profile [5] | Approved in Japan 2015 [5] |
| This compound | OR = 5.34 (2.50, 11.39) [6] | RR: 7.4 (3.2, 17.1) [1] | RR: 0.7 (0.5, 0.9) [1] | Balanced efficacy/safety [6] | Oral; additional iron chelation properties [1] |
| Romiplostim | OR = 17.57 (4.90, 63.03) [6] | RR: 7.4 (3.2, 17.1) [1] | RR: 0.8 (0.7, 0.9) [1] | Superior efficacy (SUCRA=0.96) [6] | Subcutaneous administration [1] |
| rhTPO | OR = 5.32 (2.03, 13.96) [6] | Not specified | Not specified | Best safety (SUCRA=0.78) [6] | Rapid onset (1-2 weeks) [7] |
The relapse patterns after treatment discontinuation further demonstrate the sustained benefits of TPO-RAs. Significantly more patients on traditional immunomodulators relapsed compared to those on romiplostim and this compound (81.9%, 70.8%, and 70.7% vs. 49.3% and 44.7%, respectively; p < 0.01) [4]. This lower relapse rate with TPO-RAs is particularly noteworthy given that these agents are typically administered continuously rather than as fixed-duration courses. The ability to maintain platelet responses during treatment and the lower rebound thrombocytopenia upon discontinuation represent significant advantages over traditional approaches that often see rapid recurrence of thrombocytopenia after therapy cessation.
Network meta-analyses have provided additional insights into the comparative efficacy of various TPO-RAs. In pediatric ITP, romiplostim ranked highest for efficacy (SUCRA = 0.96), followed by this compound (SUCRA = 0.52) and rhTPO (SUCRA = 0.52) [6] [7]. However, this superior efficacy must be balanced against safety considerations, as romiplostim was associated with a higher risk of serious adverse events (OR = 3.79, 95% CI: 0.66-21.85) compared to this compound (OR = 0.68, 95% CI: 0.23-2.03) and rhTPO (OR = 0.28, 95% CI: 0.01-7.17) [6]. This risk-benefit profile underscores the importance of individualized treatment selection based on patient characteristics and preferences.
The safety profile of this compound has been extensively characterized through clinical trials and post-marketing surveillance, revealing both class-specific and drug-specific adverse events. Thrombotic complications represent a significant concern with TPO-RAs, with a 2023 study reporting thrombotic events in 16.6% of this compound-treated patients and 13% of romiplostim-treated patients [4]. Importantly, most affected patients had at least one or two additional risk factors (92.8% of cases), highlighting the importance of comprehensive risk assessment before initiating TPO-RA therapy [4]. A meta-analysis of 13 randomized controlled trials confirmed that TPO-RAs as a class may increase the risk of venous thromboembolism, necessitating careful consideration in patients with additional thrombotic risk factors [1].
Bone marrow fibrosis was initially raised as a theoretical concern with long-term TPO-RA use due to continuous stimulation of megakaryopoiesis. However, long-term follow-up studies have largely alleviated these concerns. Available evidence indicates that only a small number of patients develop moderate-severe reticulin fibrosis and/or collagen fibrosis, and these changes are usually reversed after discontinuation of TPO-RAs [1]. The 10-year safety review of TPO-RAs concluded that initial concerns about myelofibrosis had not been confirmed in clinical practice [1] [2]. This favorable long-term bone marrow safety profile supports the extended use of this compound in chronic conditions like ITP and SAA.
Table: Comparative Safety Profiles of Thrombopoietin Receptor Agonists
| Safety Parameter | This compound | Romiplostim | rhTPO | Traditional Immunosuppressants |
|---|---|---|---|---|
| Thrombotic Events | 16.6% [4] | 13% [4] | Not specified | Lower incidence (specific rates not provided) |
| Bone Marrow Fibrosis | Rare and typically reversible [1] | Rare and typically reversible [1] | Not specified | Not associated |
| Hepatotoxicity | Requires monitoring (package insert) | Not significant | Not significant | Variable by agent |
| Serious Adverse Events | OR = 0.68 (0.23, 2.03) [6] | OR = 3.79 (0.66, 21.85) [6] | OR = 0.28 (0.01, 7.17) [6] | Dependent on specific agent |
| Safety Ranking (SUCRA) | 0.66 (pediatric ITP) [6] | 0.12 (pediatric ITP) [6] | 0.78 (pediatric ITP) [6] | Not applicable |
When compared to traditional immunomodulators, this compound demonstrates a distinct adverse event profile. While corticosteroids cause well-documented metabolic disturbances and increased infection risk, and rituximab carries concerns about immunosuppression and rare progressive multifocal leukoencephalopathy, this compound's primary safety considerations revolve around thrombotic risk and hepatic monitoring requirements [1] [4]. The Egyptian study reported 23 cases of pulmonary hypertension with prednisolone plus azathioprine and 13 cases with high-dose dexamethasone, complications not associated with TPO-RAs [4]. This divergence in adverse event patterns underscores the importance of individualized risk-benefit assessment when selecting between therapeutic approaches.
Well-designed clinical trials are essential for evaluating the efficacy and safety of this compound in various hematological disorders. The following section outlines key methodological considerations and experimental protocols based on published studies.
Most this compound trials employ randomized controlled designs with appropriate blinding procedures. For SAA studies, key inclusion criteria typically include: diagnosis according to standardized criteria (e.g., Camitta criteria), specific blood count thresholds (neutrophils <500/μL, platelets <20,000/μL, reticulocytes <60,000/μL with hypocellular bone marrow), and age specifications (often 15-65 years) [3]. Exclusion criteria commonly include: previous treatment with TPO-RAs, allogeneic stem cell transplantation, prior ATG administration, or treatment for malignant diseases [3]. For ITP trials, patients typically have persistent or chronic ITP according to international working group definitions, with platelet counts below 30×10⁹/L and failure of at least one previous therapy [1] [4].
In SAA studies combining this compound with immunosuppressive therapy, this compound is typically initiated within 60 days after ATG administration, with a median duration of approximately 16 months (range: 0.6-41.1 months) [3]. The standard starting dose for this compound in SAA is 150 mg daily, while in ITP it begins at 50 mg daily (25 mg daily for East Asian patients or those with hepatic impairment) with subsequent titration based on platelet response [1] [4]. Comparative arms generally receive standard immunosuppressive regimens, such as rabbit ATG at a median dose of 16.3 mg/kg (range: 5.6-25.0 mg/kg) combined with cyclosporine adjusted to maintain therapeutic levels [3].
Primary endpoints in SAA trials often include complete response rate at 6 months, cumulative incidence of allogeneic stem cell transplantation at 2 years, and 2-year overall survival [3]. Key secondary endpoints typically encompass partial response rates, clonal evolution incidence, and adverse event profiles. Response criteria generally define complete response as meeting all specified hematological thresholds (neutrophil count >1,000/μL, hemoglobin >10 g/dL, platelet count >100,000/μL), while partial response requires transfusion independence and improvement in blood counts without meeting complete response criteria [3].
In ITP trials, endpoints generally focus on platelet response (achievement of platelet counts >50×10⁹/L in the absence of rescue therapy), incidence of bleeding episodes (using standardized bleeding scales), need for rescue medications, and health-related quality of life measures [1] [4]. Safety monitoring includes regular assessment of liver function tests, periodic bone marrow examinations for fibrosis evaluation, and documentation of thrombotic events. Long-term extension studies typically collect data on sustained response, relapse rates after discontinuation, and late-emerging adverse events [1] [4].
The comparative data on this compound versus traditional therapies have significant implications for clinical practice and drug development. Based on available evidence, this compound offers distinct advantages in specific clinical scenarios while requiring careful consideration in others.
For severe aplastic anemia, the addition of this compound to first-line immunosuppressive therapy significantly improves early complete response rates without increasing the risk of clonal evolution [3]. This supports its incorporation into first-line treatment regimens, particularly for patients without matched sibling donors who are not immediate candidates for transplantation. However, the lack of significant improvement in long-term survival or transplantation rates suggests that this compound enhances the depth of initial response but may not alter the fundamental disease course in all patients [3]. The optimal duration of this compound therapy in SAA remains an area of ongoing investigation, with current studies utilizing median treatment durations of approximately 16 months.
In immune thrombocytopenia, this compound demonstrates superior sustained response rates and lower relapse rates compared to traditional immunomodulators [4]. The choice between TPO-RAs should consider individual patient factors, with romiplostim showing highest efficacy rankings but potentially more concerning safety profiles, while this compound offers a favorable balance of efficacy, safety, and oral convenience [6] [7]. rhTPO may be particularly suitable for acute bleeding scenarios due to its rapid onset of action [7]. The chronic nature of ITP often necessitates long-term therapy, making the sustained efficacy and manageable safety profile of this compound particularly valuable in this setting.
The following diagram illustrates the key signaling pathways and cellular targets of this compound compared to traditional therapies:
Visual Summary: Mechanism of Action Comparison Between this compound and Traditional Therapies
From a drug development perspective, the this compound experience offers valuable insights into targeted hematological therapies. Its unique transmembrane binding site demonstrates the potential for developing receptor agonists that act through non-traditional binding domains. The iron chelation properties of this compound and their potential contribution to efficacy in bone failure syndromes represent an interesting avenue for further investigation [1]. Additionally, the immunomodulatory effects observed with TPO-RAs, including increased regulatory T- and B-cell activity, suggest potential applications beyond platelet elevation that merit further exploration [1].
The following workflow diagram outlines key decision points in treatment selection between this compound and traditional therapies:
Visual Summary: Clinical Decision Pathway for Thrombocytopenia Management
The comprehensive comparison of this compound with traditional therapies reveals a evolving therapeutic landscape in hematological disorders characterized by thrombocytopenia. This compound demonstrates superior efficacy in achieving initial complete responses in SAA when combined with immunosuppressive therapy, without increasing the risk of clonal evolution [3]. In ITP, both this compound and romiplostim show significantly higher sustained response rates and lower relapse rates compared to traditional immunomodulators [4]. The safety profiles of TPO-RAs are characterized by manageable risks, with thrombosis representing the most significant concern, particularly in patients with additional risk factors [1] [4].
For researchers and drug development professionals, several areas merit future investigation. The optimal duration of this compound therapy across different indications requires further refinement, particularly regarding maintenance versus discontinuation strategies after response achievement. The potential synergistic effects of combining different TPO-RAs with complementary mechanisms of action represents an intriguing area of study, particularly for treatment-resistant cases. Additionally, the exploration of TPO-RAs in other hematological conditions beyond current indications may uncover new therapeutic applications.
| Drug Name | Odds Ratio for Platelet Response vs. Placebo (95% CI) | Ranking for Efficacy (SUCRA Value) | Safety Profile Notes |
|---|---|---|---|
| Avatrombopag | 33.09 (8.76, 125.02) [1] | 1st (Highest) [1] | Favorable balance of benefits and acceptability [1] |
| Lusutrombopag | 17.34 (5.15, 58.36) [1] | 2nd [1] | Lowest risk of bleeding [1] |
| Romiplostim | 9.96 (2.29, 43.29) [1] | 4th [1] | Higher risk of serious adverse events (SAEs) in pediatric analysis [2] |
| Eltrombopag | 5.34 (2.50, 11.39) [2] | 3rd in adults [1]; 2nd (tied) in pediatrics [2] | Favorable safety profile in pediatrics; common side effects include nausea, headache, elevated liver enzymes [3] [2] |
| rhTPO | 5.32 (2.03, 13.96) [2] | 3rd (tied) in pediatrics [2] | Most favorable safety profile in pediatric analysis [2] |
> Note: Odds Ratios (OR) greater than 1 indicate a higher likelihood of platelet response compared to placebo. A higher Surface Under the Cumulative Ranking Curve (SUCRA) value indicates better performance [1]. Confidence Intervals (CI) that cross 1 (e.g., 0.52, 7.05) are not statistically significant.
The data in the summary table is supported by several pivotal clinical trials, which provide detailed methodologies and results for this compound.
This compound is an oral, small-molecule agonist of the thrombopoietin (TPO) receptor. Its mechanism differs from the endogenous ligand and other agents, which explains its unique clinical and safety profile [5].
The diagram above illustrates the primary and secondary mechanisms of action for this compound:
For a more detailed look at the outcomes, the following table compiles key quantitative data from clinical analyses.
| Outcome Measure | Eltrombopag | Romiplostim | rhTPO | Notes & Analysis |
|---|---|---|---|---|
| Overall Response (vs. Placebo) | OR = 5.34 (95% CI: 2.50–11.39) [1] | OR = 17.57 (95% CI: 4.90–63.03) [1] | OR = 5.32 (95% CI: 2.03–13.96) [1] | Network meta-analysis of pediatric ITP; romiplostim showed superior efficacy ranking [1] [2]. |
| Serious Adverse Events (vs. Placebo) | OR = 0.68 (95% CI: 0.23–2.03) [1] | OR = 3.79 (95% CI: 0.66–21.85) [1] | OR = 0.28 (95% CI: 0.01–7.17) [1] | rhTPO and this compound showed more favorable safety profiles than romiplostim in pediatric ITP [1] [2]. |
| Clinically Significant Bleeding (vs. Romiplostim) | RR = 0.33 (95% CI: 0.12–0.89) [3] | Reference | Not Available | Indirect comparison in pediatric ITP suggesting this compound may reduce bleeding risk [3]. |
| Response Rate (at Week 6) | 65.7% [4] | Not Available | 85.7% [4] | Head-to-head trial in adult ITP; optimized rhTPO regimen demonstrated superior response [4]. |
| Time to Response (Days) | Median 15 days [4] | Not Available | Median 7 days [4] | Head-to-head trial; rhTPO had a significantly faster onset of action [4]. |
This compound and romiplostim, both TPO-RAs, activate the thrombopoietin receptor (c-Mpl) but have different mechanisms and signaling consequences.
The diagram below illustrates the different signaling pathways and cellular outcomes.
To help you evaluate the quality of the data, here are the methodologies from several pivotal studies cited in the tables.
The choice between these agents depends on the specific clinical and research priorities:
| Drug Name | Key Safety Signals (Designated Medical Events) | Hepatotoxicity Profile | Other Notable Safety Signals |
|---|---|---|---|
| Eltrombopag | Hepatic infection, Hepatic failure, Autoimmune haemolytic anaemia, Haemolytic anaemia, Haemolysis [1] [2] | Significant safety signals within the hepatic system; liver function monitoring is advised [1] [2]. | Risk of sudden hearing loss; interacts with OATP1B1, requiring dose reduction for some statins [1] [3] [2]. |
| Romiplostim | Autoimmune haemolytic anaemia, Haemolytic anaemia, Sudden hearing loss, Haemolysis [1] [2] | No significant hepatotoxicity signals were identified in the large-scale FAERS study [1] [2]. | Risk of bone marrow reticulin fibrosis; risk of sudden hearing loss [1] [4] [2]. |
| Avatrombopag | Not a single DME was found in the FAERS analysis [1] [2]. | Relatively lower hepatotoxicity signals; considered an option without known hepatotoxicity signals [1] [5]. | Appears to have the most favorable safety profile among the three, with the fewest significant specific AEs [1] [5] [2]. |
The safety comparisons above are largely derived from robust pharmacovigilance studies and systematic reviews. Here are the key methodological details:
The differences in safety profiles can be partially explained by the distinct mechanisms of action and molecular structures of these drugs.
As the diagram shows: